(2,6-Diethoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2,6-diethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBRAIBMTDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701244 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-46-6 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of (2,6-diethoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this versatile reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Substituted Pyridinylboronic Acids
Pyridinylboronic acids are a cornerstone of contemporary organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This class of reagents enables the efficient formation of carbon-carbon bonds, forging biaryl and heteroaryl structures that are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of alkoxy substituents, such as the two ethoxy groups in this compound, modulates the electronic properties and steric profile of the pyridine ring, offering fine-tuned control over reactivity and the physicochemical properties of the resulting products.
Boronic acids, in general, are recognized for their versatility, stability under many conditions, and relatively low toxicity.[2] Their unique ability to act as Lewis acids and form reversible covalent complexes with diols is a key feature of their chemistry.[3] However, many heteroaryl boronic acids, particularly those of electron-deficient rings like pyridine, can be prone to decomposition via pathways such as protodeboronation, which presents a challenge in their synthesis and application.[4] This guide will address these aspects in the context of the title compound.
Physicochemical and Structural Properties
This compound is a derivative of pyridine containing two ethoxy groups flanking the nitrogen atom and a boronic acid functional group at the 3-position. While specific, experimentally determined data for this exact compound is sparse in publicly accessible literature, its properties can be reliably inferred from its constituent parts and comparison with its close analog, (2,6-dimethoxypyridin-3-yl)boronic acid.
| Property | Data | Source / Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1003043-46-6 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₄BNO₄ | --- |
| Molecular Weight | 211.02 g/mol | --- |
| Appearance | Expected to be a solid (powder or crystals) | Based on related boronic acids |
| Melting Point | 128-130 °C (for dimethoxy analog) | [5] The diethoxy analog may have a similar but distinct melting point. |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF). | General property of boronic acids used in synthesis. |
| Stability | Likely sensitive to heat and strong acids/bases. Prone to dehydration to form boroxine anhydrides. Best stored under inert atmosphere at low temperatures (-20°C). | General stability profile for pyridinylboronic acids.[4] |
Synthesis and Handling
The synthesis of this compound is not widely documented with a specific, detailed protocol. However, a robust and logical synthetic strategy involves the directed ortho-metalation (DoM) of the precursor, 2,6-diethoxypyridine, followed by borylation. This approach is a standard and powerful method for the functionalization of substituted aromatic and heteroaromatic systems.[6][7]
Proposed Synthetic Protocol: Lithiation-Borylation
The key steps involve the deprotonation of the C3 position of the pyridine ring, which is activated by the two adjacent ethoxy groups, followed by quenching the resulting lithio-species with a borate ester.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2,6-diethoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C3 position, directed by the flanking ethoxy groups.
-
Borylation: To the freshly prepared lithiated species, add triisopropyl borate (B(Oi-Pr)₃) (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality Note: The borate ester acts as an electrophile, trapping the anionic intermediate to form a boronate ester complex.
-
Hydrolysis & Isolation: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final this compound.
Stability and Handling Considerations
Like many pyridinylboronic acids, the title compound is susceptible to degradation.[4] The primary pathway is often protodeboronation, especially in the presence of moisture and acid or base. It can also undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.
-
Storage: For long-term stability, it is imperative to store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (freezer conditions, -20 °C), and protected from light.
-
Handling: When using in reactions, handle the solid quickly in the air to minimize moisture absorption. For critical applications, handling in a glovebox is recommended.
-
Alternative: For applications where stability is a major concern, the corresponding pinacol ester, this compound pinacol ester, can be synthesized and used. Boronic esters are generally more stable to storage and chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[8] This reaction is a powerful tool for constructing complex molecular architectures from simple precursors.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol is a generalized procedure based on conditions found to be effective for structurally similar 2-pyridylboronic acids and should be optimized for specific substrates.[1][9]
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O) is commonly used. Causality Note: The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of solvent affects the solubility of reagents and can influence reaction rates.
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.[9]
-
Monitoring and Work-up: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Applications in Medicinal Chemistry and Drug Discovery
The 2,6-dialkoxypyridine scaffold is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, modulate solubility, and provide key hydrogen bond accepting sites through the pyridine nitrogen. Boronic acids themselves are increasingly utilized as pharmacophores, most famously in the proteasome inhibitor bortezomib.[2]
The combination of these two moieties in this compound makes it a highly valuable building block for the synthesis of complex molecules targeting a range of biological targets, particularly protein kinases. The development of novel kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases.[10] While specific examples using the diethoxy derivative are not prevalent in literature, the analogous dimethoxy scaffold is a component of numerous patented compounds in drug discovery programs.
Conclusion
This compound represents a strategically important synthetic intermediate. While its inherent stability can pose challenges, these are readily overcome with appropriate handling and the use of optimized reaction protocols. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable and versatile route to complex heteroaromatic compounds of significant interest to the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical framework for the successful synthesis and application of this potent chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of (2,6-Diethoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Diethoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique electronic and structural properties, conferred by the diethoxy-substituted pyridine ring, make it an attractive component for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of a proposed synthetic route to this compound, based on established chemical principles and analogous transformations. Furthermore, it outlines the key characterization techniques and expected analytical data for the verification of the synthesized compound.
Introduction
Boronic acids and their derivatives are of paramount importance in modern organic synthesis, largely due to their stability, low toxicity, and versatile reactivity.[1] In the realm of drug discovery, the boronic acid moiety is a bioisostere of the carboxylic acid group and has been incorporated into several FDA-approved drugs.[1] Heterocyclic boronic acids, in particular, offer a gateway to a vast chemical space of novel molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid group at the 3-position allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships. The 2,6-diethoxy substitution pattern on the pyridine ring is expected to influence the molecule's lipophilicity, solubility, and electronic properties, which can be fine-tuned for specific applications.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial preparation of 2,6-diethoxypyridine, followed by regioselective bromination at the 3-position, and finally, a lithium-halogen exchange and subsequent borylation.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of 2,6-Diethoxypyridine
The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atoms of 2,6-dibromopyridine with ethoxy groups. This transformation is a well-established method for the preparation of alkoxypyridines.[2]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be performed with caution.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dibromopyridine (1.0 equivalent) dissolved in a minimal amount of absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of 3-Bromo-2,6-diethoxypyridine
The second step is the regioselective electrophilic bromination of the electron-rich 2,6-diethoxypyridine ring. The alkoxy groups are activating and ortho-, para-directing. In this case, the 3- and 5-positions are electronically activated. Due to steric hindrance from the ethoxy groups, bromination is anticipated to occur preferentially at the 3-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2,6-diethoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Bromination: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to isolate 3-bromo-2,6-diethoxypyridine. This key intermediate is also commercially available from suppliers such as Halochem and EON Biotech, which can be a more direct route.[3][4]
Part 3: Synthesis of this compound
The final step involves the conversion of the aryl bromide to the desired boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromo-2,6-diethoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidic Workup: Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for at least one hour to hydrolyze the boronate ester.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by forming a transient ester with a diol for purification, followed by hydrolysis.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on its chemical structure and data from the analogous dimethoxy compound.[1][5]
| Property | Expected Value/Observation |
| Molecular Formula | C9H14BNO4 |
| Molecular Weight | 211.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Characteristic signals for the ethoxy groups (triplet and quartet), and two distinct aromatic protons on the pyridine ring. The B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms in the molecule, including the carbon attached to the boron atom. |
| ¹¹B NMR | A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal boronic acid. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 212.10, [M-H]⁻ at m/z 210.09. |
Applications in Drug Development and Research
This compound is a versatile building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl halides or triflates, providing access to a wide range of biaryl and related structures. These structures are of significant interest in the development of new therapeutic agents targeting a diverse set of biological targets. The diethoxy substitution can enhance metabolic stability and modulate the pharmacokinetic profile of the resulting compounds.
References
- 1. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 3. halochem.com [halochem.com]
- 4. eontrading.uk [eontrading.uk]
- 5. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic acid (CAS 1003043-46-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(2,6-Diethoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered interest within the realms of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a pyridine core flanked by two ethoxy groups and bearing a boronic acid functionality, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and safe handling. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its structure and data available for analogous compounds, such as (2,6-dimethoxypyridin-3-yl)boronic acid.
| Property | Value (or Estimated) | Source/Analogy |
| CAS Number | 1003043-46-6 | - |
| Molecular Formula | C9H14BNO4 | [1][2] |
| Molecular Weight | 211.02 g/mol | [1][2] |
| Appearance | White to off-white solid (presumed) | General for boronic acids |
| Melting Point | Not reported; likely >100 °C | Analogy to[3] |
| Boiling Point | ~362.7 °C (Predicted) | - |
| Solubility | Soluble in organic solvents like THF, dioxane, and DMF. Limited solubility in non-polar solvents and water. | General for boronic acids |
| pKa | ~8-9 (Estimated) | General for boronic acids |
Stability and Handling Considerations:
Pyridine boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation, especially under acidic or strongly basic conditions and at elevated temperatures. It is recommended to store this compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). As with most boronic acids, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a robust and logical synthetic route can be devised based on well-established methodologies for the functionalization of pyridine rings. The most viable approach involves a two-step sequence: the synthesis of the 2,6-diethoxypyridine precursor followed by directed ortho-metalation and subsequent borylation.
Step 1: Synthesis of 2,6-Diethoxypyridine
The precursor, 2,6-diethoxypyridine, can be synthesized from the readily available 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction with sodium ethoxide.
Experimental Protocol: Synthesis of 2,6-Diethoxypyridine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium metal (2.2 eq.) to absolute ethanol under an inert atmosphere (argon or nitrogen). Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Addition of 2,6-Dichloropyridine: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine (1.0 eq.) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2,6-diethoxypyridine.
Step 2: Directed ortho-Metalation and Borylation
The electron-donating ethoxy groups at the 2- and 6-positions of the pyridine ring direct lithiation to the C3 and C5 positions. Due to the steric hindrance of the two ethoxy groups, deprotonation at C4 is less favorable. Subsequent quenching of the resulting lithiated species with a trialkyl borate, followed by acidic work-up, yields the desired boronic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2,6-diethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature. The formation of the lithiated intermediate can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a versatile method for the synthesis of biaryl and heteroaryl compounds. These motifs are prevalent in many biologically active molecules and functional materials.
The electron-rich nature of the 2,6-diethoxypyridine ring system makes this boronic acid an effective coupling partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Causality Behind Experimental Choices in a Typical Suzuki-Miyaura Protocol:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are commonly used. For challenging couplings involving heteroaryl boronic acids, specialized ligands are often required to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Ligand: Phosphine-based ligands, such as triphenylphosphine (PPh₃), or more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos), are employed to enhance the reactivity of the catalyst, particularly in the oxidative addition and reductive elimination steps.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can play a beneficial role in the transmetalation step by facilitating the formation of the boronate anion.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[4][5][7][8][9] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While direct applications of this compound in drug discovery are not widely reported, its structural class is of significant interest. The 2,6-dialkoxypyridine scaffold is present in a number of biologically active compounds, and the ability to use this boronic acid to readily introduce this fragment into new molecular entities is of high value to medicinal chemists. It serves as a key intermediate for creating libraries of novel compounds for high-throughput screening and for the synthesis of targeted drug candidates.
Conclusion
This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction makes it a key intermediate for accessing complex molecules with potential applications in pharmaceutical and materials science. This guide has provided a framework for its synthesis, handling, and application, emphasizing the mechanistic rationale behind the proposed protocols. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
- 1. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 2. This compound - CAS:1003043-46-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 3. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Diethoxypyridin-3-yl)boronic acid
Introduction: The Emerging Significance of Pyridyl Boronic Acids in Drug Discovery
(2,6-Diethoxypyridin-3-yl)boronic acid belongs to the versatile class of organoboron compounds that have garnered substantial interest in medicinal chemistry and drug development. The boronic acid moiety is a unique functional group, acting as a Lewis acid and capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited in various therapeutic strategies.[1][2] Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have already demonstrated clinical success, paving the way for the exploration of novel boronic acid derivatives with tailored properties.[1]
The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with a boronic acid functional group, offers a unique combination of properties. The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid, its pKa, and its potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile. The 2,6-diethoxy substitution pattern on the pyridine ring further refines these properties, impacting the compound's lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While specific experimental data for this compound is not extensively available in the public domain, this section outlines its key identifiers and provides a comparative analysis with its close structural analog, (2,6-dimethoxypyridin-3-yl)boronic acid.
| Property | This compound | (2,6-Dimethoxypyridin-3-yl)boronic acid (for comparison) |
| CAS Number | 1003043-46-6 | 221006-70-8[3][4] |
| Molecular Formula | C₉H₁₄BNO₄ | C₇H₁₀BNO₄[3][4] |
| Molecular Weight | 211.02 g/mol | 182.97 g/mol [3][4] |
| Appearance | Powder or crystals[3] | |
| Melting Point | Not available | 128-130 °C[3][5] |
| Boiling Point | Not available | 341.2 ± 52.0 °C (Predicted)[3] |
| pKa | Not available | 7.28 ± 0.58 (Predicted)[3] |
| Solubility | Not available | Soluble in Methanol[5] |
Note: The diethoxy derivative is expected to have a higher molecular weight and potentially different melting and boiling points compared to its dimethoxy counterpart due to the larger ethyl groups. Its solubility is also likely to be influenced, with a potential increase in lipophilicity.
Experimental Protocols for Characterization
Given the limited availability of experimental data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.
Solubility Determination: A Dynamic Approach
The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. A dynamic method, which relies on the visual or instrumental determination of the dissolution temperature, is a robust technique for generating accurate solubility data.
Methodology:
-
Sample Preparation: A series of vials are prepared with known masses of this compound and a selected solvent (e.g., water, ethanol, DMSO, acetone).
-
Controlled Heating: The vials are placed in a temperature-controlled bath and the temperature is gradually increased at a constant rate (e.g., 0.2 °C/min) with continuous stirring.
-
Turbidity Monitoring: The point at which the last solid particles dissolve and the solution becomes clear is visually observed or detected using a turbidity sensor. This temperature is recorded as the dissolution temperature for that specific concentration.
-
Data Analysis: The experiment is repeated for different concentrations to construct a solubility curve (solubility vs. temperature).
Diagram of the Solubility Determination Workflow
Caption: Workflow for determining the solubility of this compound using a dynamic method.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH, which in turn affects its biological activity and ADME properties.[6] Potentiometric titration is a highly accurate method for determining pKa values.[6]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[6] The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For more complex systems, derivative plots can be used to accurately determine the equivalence point.
Diagram of the pKa Determination Logic
Caption: Logical flow for the determination of the pKa of this compound via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of the diethoxy and pyridylboronic acid moieties. ¹¹B NMR is also a valuable tool for characterizing boronic acids, with the chemical shift being sensitive to the coordination state of the boron atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the ethyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and B-O stretching vibrations.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the versatility of the boronic acid group. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds. This reaction allows for the coupling of the pyridylboronic acid with a wide range of aryl or vinyl halides, providing access to a diverse array of biaryl and substituted pyridine compounds. These structures are frequently found in biologically active molecules, making this compound a key intermediate in the synthesis of potential drug candidates.
The unique properties of the boronic acid moiety also make it a candidate for direct incorporation into drug molecules. The ability to form reversible covalent bonds with diols can be exploited for targeted drug delivery or for the design of enzyme inhibitors.[2] The diethoxy substituents can be fine-tuned to optimize the pharmacokinetic properties of a lead compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics and a versatile tool for organic synthesis. While a complete experimental dataset of its physicochemical properties is yet to be fully established in the public literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the solubility, pKa, and other critical parameters of this compound, thereby accelerating its application in drug discovery and development. The comparative data provided for its dimethoxy analog serves as a useful benchmark for these investigations. As the field of boron-based pharmaceuticals continues to expand, a thorough understanding of the fundamental properties of building blocks like this compound will be paramount to future success.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxypyridine-3-boronic acid | 221006-70-8 [chemicalbook.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyridinylboronic Acids in Modern Chemistry
Pyridinylboronic acids represent a pivotal class of reagents in contemporary organic synthesis and medicinal chemistry. Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The pyridine motif is a common feature in a vast array of pharmaceuticals and bioactive molecules, and the ability to readily introduce this scaffold through C-C bond formation is of paramount importance in drug discovery and development. Furthermore, the boronic acid functional group itself can impart unique biological activities, with several boronic acid-containing drugs having received regulatory approval.
This technical guide provides a comprehensive overview of (2,6-Diethoxypyridin-3-yl)boronic acid, a valuable building block for the synthesis of complex molecules. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Core Properties of this compound
A thorough understanding of the fundamental properties of a reagent is crucial for its effective application. The key molecular and physical characteristics of this compound are summarized below.
| Property | Value |
| Chemical Formula | C9H14BNO4 |
| Molecular Weight | 211.02 g/mol |
| CAS Number | 1003043-46-6 |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥97% purity |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the halogen-metal exchange of a halopyridine followed by borylation with a trialkyl borate. This approach is favored for its reliability and scalability. Below is a detailed protocol for the synthesis of the closely related (2,6-dimethoxypyridin-3-yl)boronic acid, which can be adapted for the synthesis of the title compound by substituting the starting material with 2,6-diethoxypyridine.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of (2,6-Dialkoxypyridin-3-yl)boronic acids via lithiation and borylation.
Experimental Protocol (Adapted for this compound)
Materials:
-
2,6-Diethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 2,6-diethoxypyridine (1 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is crucial for the subsequent borylation.[1]
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by silica gel column chromatography.
Characterization of this compound
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbon atoms of the ethoxy groups and the pyridine ring. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a powerful tool for characterizing boronic acids and will show a single peak corresponding to the boron atom.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl compounds.[5][6] The electron-rich nature of the 2,6-diethoxypyridine ring can influence the reactivity in these coupling reactions.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent(s) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for several minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be sensitive to air and moisture.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules containing the 2,6-diethoxypyridine moiety. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, characterization methods, and applications, with the aim of enabling scientists to effectively utilize this important reagent in their research endeavors.
References
- 1. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Mass spectrometry of (2,6-Diethoxypyridin-3-yl)boronic acid
An In-Depth Technical Guide to the Mass Spectrometry of (2,6-Diethoxypyridin-3-yl)boronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a crucial building block in contemporary synthetic chemistry and drug discovery. As researchers and drug development professionals, precise molecular characterization is paramount. This document offers field-proven insights and detailed protocols to navigate the specific challenges presented by this and similar organoboron compounds.
The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.[1] This guide emphasizes methodologies designed to minimize such artifacts, ensuring the acquisition of clean, interpretable, and reliable data.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. This compound is a heterocyclic aromatic compound whose reactivity and stability are influenced by the interplay of the pyridine ring, the electron-donating ethoxy groups, and the boronic acid moiety.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1003043-46-6 | [2] |
| Molecular Formula | C9H14BNO4 | [2] |
| Molecular Weight | 211.02 g/mol | [2] |
| Monoisotopic Mass | 211.10159 Da | Calculated |
Core Principles of Boronic Acid Mass Spectrometry
The unique chemistry of boronic acids necessitates careful consideration of the analytical technique. The primary challenge is preventing thermally or ionically induced dehydration to form boroxines, which can obscure the true molecular weight information.[3][4][5]
Ionization Techniques
The selection of an appropriate ionization source is the most critical decision in the analysis of boronic acids.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar, thermally labile molecules like boronic acids.[1][6] It minimizes in-source fragmentation and dehydration, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) workflows. Analysis can be performed in both positive and negative ion modes, offering complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability.[7] Mandatory derivatization, typically through silylation or esterification with diols, is required to create a volatile and thermally stable analyte suitable for GC analysis.[1][3]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this type, MALDI can be used. However, it often results in the formation of adducts with the matrix material, which can complicate spectral interpretation.[1][5]
Collision-Induced Dissociation (CID)
To gain structural information, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is a technique where selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[8] This collision converts kinetic energy into internal energy, causing the ion to fragment. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.[8][9]
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for accurate analysis. The following sections detail validated protocols for the analysis of this compound.
Diagram: LC-MS Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Introduction: The Pivotal Role of (2,6-Diethoxypyridin-3-yl)boronic acid in Modern Synthesis
An In-depth Technical Guide to the Stability and Storage of (2,6-Diethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a vital organoboron compound, belonging to the broader class of boronic acids that have become indispensable tools in organic chemistry and drug discovery.[1][2][3][4] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This capability allows for the efficient construction of complex molecular architectures, significantly accelerating the synthesis of diverse compound libraries for screening and the development of novel pharmaceutical candidates.[1][5] The pyridine moiety, coupled with the reactive boronic acid group, makes this compound a key building block for introducing heteroaromatic structures into target molecules, a common feature in many biologically active compounds.[1][4]
While boronic acids are celebrated for their versatile reactivity and relative stability compared to other organometallics, their handling and storage require a nuanced understanding of their chemical vulnerabilities.[4][6] This guide offers a detailed exploration of the factors governing the stability of this compound, potential degradation pathways, and evidence-based protocols for its optimal storage and handling to ensure its integrity and performance in synthetic applications.
Chemical Stability and Degradation Pathways
The stability of a boronic acid is not absolute and is highly dependent on its specific structure and the environmental conditions it is exposed to. For heteroaryl boronic acids like this compound, several degradation pathways are of primary concern.
Protodeboronation: The Primary Degradation Concern
The most common undesired side reaction for boronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This reaction is essentially the loss of the boronic acid functional group, rendering the compound inactive for its intended cross-coupling reactions.
The propensity for protodeboronation is influenced by several factors:
-
Electronic Properties of the Aryl Group: The stability of the C-B bond is influenced by the electronic nature of the pyridine ring. While 3-pyridyl boronic acids are generally more stable than their highly unstable 2-pyridyl counterparts, the presence of two electron-donating ethoxy groups at the 2 and 6 positions of the pyridine ring in this compound can influence the electron density at the carbon atom of the C-B bond, potentially affecting its susceptibility to protonolysis.[8]
-
Reaction Conditions: Protodeboronation is often accelerated under the basic conditions typically employed in Suzuki-Miyaura coupling reactions.[9] The reaction pH is a critical factor, with the rate of decomposition varying significantly across different pH levels.[7][8]
-
Presence of Water: The reaction between the boronic acid and water, acting as a proton source, can lead to protodeboronation.[7]
Oxidative Degradation
Another significant degradation pathway is the oxidation of the carbon-boron bond, which can lead to the formation of the corresponding phenol (a hydroxyl group replacing the boronic acid). This process can be influenced by the presence of air (oxygen) and certain metal catalysts. While oxidative deboronation has been suggested as a metabolic route for some boronic acid-containing drugs, it represents a deactivation pathway for the reagent itself.[10]
Formation of Anhydrides (Boroxines)
Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] While this is often a reversible process, the formation of boroxines can affect the solubility, reactivity, and stoichiometry of the boronic acid in a reaction. Storing the compound under dry conditions is crucial to minimize boroxine formation.
Visualizing Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and efficacy of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on general best practices for boronic acids and information from safety data sheets for similar compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is recommended. | Low temperatures slow down the rates of decomposition reactions like protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[12] |
| Container | Use a tightly sealed, opaque container. | Prevents the ingress of moisture and air, and protects the compound from light, which can catalyze degradation.[12][13] |
| Environment | Store in a dry, well-ventilated place away from incompatible materials. | Prevents absorption of moisture from the ambient environment and avoids contact with strong oxidizing agents or acids.[13][14] |
Handling Procedures: A Step-by-Step Guide
-
Preparation:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13]
-
Ensure all glassware is dry before use.
-
Have an inert gas supply ready for blanketing the compound after use.
-
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
If possible, handle the solid in a glovebox under an inert atmosphere.
-
If a glovebox is not available, minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas for transferring the solid.
-
-
After Use:
Experimental Workflow: Assessing Stability
For critical applications, it is advisable to assess the purity of this compound, especially if it has been stored for an extended period.
Caption: A workflow for assessing the purity of this compound.
Conclusion: Ensuring Success in Synthesis
This compound is a valuable reagent in the synthetic chemist's toolbox. However, its utility is directly linked to its chemical integrity. A thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols are paramount to achieving reproducible and high-yielding synthetic outcomes. By mitigating the risks of protodeboronation, oxidation, and hydrolysis, researchers can ensure the reliability of this important building block in the pursuit of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Solubility of (2,6-Diethoxypyridin-3-yl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (2,6-Diethoxypyridin-3-yl)boronic Acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Boronic Acids
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses the critical, yet often sparsely documented, area of solubility for specialized reagents. Our focus is this compound, a heterocyclic organoboron compound with significant potential in synthetic chemistry and medicinal research. While specific quantitative solubility data for this particular molecule is not extensively published, this guide provides a robust framework for understanding and experimentally determining its solubility profile. By synthesizing foundational principles of boronic acid chemistry with practical, field-proven methodologies, we aim to empower you to optimize your experimental designs and accelerate your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound belongs to the larger class of organoboranes, which are pivotal in modern organic synthesis. Boronic acids, characterized by a carbon-boron bond, are extensively used as key building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The pyridine core, coupled with the reactive boronic acid moiety, makes this compound a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals.[3][4][5] The diethoxy substitution on the pyridine ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics, including solubility.
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in:
-
Reaction Optimization: Ensuring the reagent is fully dissolved to maximize reaction rates and yields.
-
Purification Strategies: Selecting appropriate solvents for crystallization or chromatographic separation.
-
Formulation Development: For applications in drug discovery, solubility is a key determinant of bioavailability and deliverability.[6]
Physicochemical Principles Governing Boronic Acid Solubility
The solubility of a boronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. Several key factors influence this equilibrium:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Generally, boronic acids exhibit higher solubility in polar solvents due to the potential for dipole-dipole interactions and hydrogen bonding with the hydroxyl groups of the boronic acid moiety.[7]
-
Hydrogen Bonding: The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are often effective at solvating boronic acids.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. This relationship is fundamental to purification by recrystallization.
-
Formation of Anhydrides (Boroxines): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. The presence of water can influence this equilibrium and, consequently, the overall solubility.
Based on the behavior of structurally similar compounds like phenylboronic acid, which shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons, we can infer a qualitative solubility profile for this compound.[7][8] The presence of the polar pyridine ring and the ethoxy groups is expected to enhance its solubility in a range of organic solvents compared to simple arylboronic acids.
Qualitative Solubility Predictions
The following table provides an estimated qualitative solubility for this compound in common organic solvents, based on general principles and data for analogous compounds.[1][9]
| Solvent | Predicted Qualitative Solubility | Rationale |
| Protic Solvents | ||
| Methanol | Soluble | Polar protic solvent, capable of strong hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, good for dissolving polar compounds. |
| Aprotic Polar Solvents | ||
| Acetone | Highly Soluble | Polar aprotic solvent, acts as a hydrogen bond acceptor.[7] |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent, but a weaker hydrogen bond acceptor than acetone. |
| Tetrahydrofuran (THF) | Soluble | Cyclic ether, good for dissolving boronic acids. |
| Dichloromethane (DCM) | Moderately Soluble | Moderately polar, less effective at hydrogen bonding. |
| Chloroform | Moderately Soluble | Similar to DCM, can act as a weak hydrogen bond donor.[7] |
| Aprotic Nonpolar Solvents | ||
| Toluene | Sparingly Soluble | Nonpolar aromatic solvent, limited interaction with the polar boronic acid group. |
| Hexanes | Very Low Solubility | Nonpolar aliphatic solvent, poor solvation of polar molecules. |
| Diethyl Ether | Soluble | Although less polar than THF, still an effective solvent for many boronic acids.[7] |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the solid pellet.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (select an appropriate column, mobile phase, and detection wavelength) to achieve good separation and detection of the analyte.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Dilute the collected supernatant sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Implications for Drug Discovery and Development
The boronic acid functional group is a key feature in several approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[3][5] These compounds often exert their therapeutic effect by forming reversible covalent bonds with their biological targets.[2] Therefore, understanding the solubility of novel boronic acids like this compound is critical for:
-
High-Throughput Screening (HTS): Ensuring compounds are sufficiently soluble in assay buffers to avoid false negatives.
-
Structure-Activity Relationship (SAR) Studies: Differentiating between poor biological activity and poor solubility.
-
Preclinical Formulation: Developing suitable delivery vehicles for in vivo studies. Low aqueous solubility is a common hurdle in drug development.[6]
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a comprehensive understanding of its likely behavior can be extrapolated from the principles of physical organic chemistry and the known properties of related compounds. This guide provides a theoretical framework for predicting its solubility in a range of organic solvents and a detailed, practical protocol for its experimental determination. By applying these principles and methodologies, researchers can effectively integrate this versatile building block into their synthetic and drug discovery workflows, paving the way for new scientific advancements.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
An Application Guide to Suzuki-Miyaura Coupling with (2,6-Diethoxypyridin-3-yl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] For professionals in drug development, this palladium-catalyzed reaction is an indispensable tool for constructing complex molecular architectures. A particularly valuable application is the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a wide range of biologically active molecules.[4][5][6][7]
This guide focuses on a specific, highly relevant building block: This compound . The substituted pyridine core is a key pharmacophore in numerous pharmaceuticals, and the ability to selectively introduce this moiety is of paramount importance. The electron-rich nature of the diethoxy-substituted pyridine ring presents unique opportunities and challenges in cross-coupling chemistry.
This document serves as a detailed application note and protocol guide for researchers employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this powerful transformation.
Mechanistic Insights and Key Experimental Considerations
The efficacy of a Suzuki-Miyaura coupling is governed by a delicate interplay between the catalyst, substrate, base, and solvent. Understanding the catalytic cycle is crucial for rational troubleshooting and optimization.
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Graphviz Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Special Considerations for this compound
-
The "2-Pyridyl Problem" Analogy : While our substrate is a 3-pyridyl boronic acid, the presence of the pyridine nitrogen warrants consideration. In 2-pyridyl systems, the nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[4] With a 3-pyridyl substrate, this effect is diminished but not entirely absent, especially with certain ligand combinations. The ethoxy groups at the 2 and 6 positions increase electron density on the ring and may influence the Lewis basicity of the pyridine nitrogen.
-
Protodeboronation : A common side reaction for heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (like water in the reaction mixture) to return the parent heterocycle.[9][10] This decomposition pathway reduces the yield of the desired coupled product. The choice of base and careful control of reaction conditions are critical to minimize this side reaction. Milder bases and shorter reaction times are often beneficial.
-
Reactivity of Coupling Partners : The success of the coupling is also dependent on the electrophilic partner. Aryl iodides are the most reactive, followed by bromides, chlorides, and triflates. Coupling with less reactive aryl chlorides often requires more sophisticated catalyst systems, typically involving bulky, electron-rich phosphine ligands.[11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates, particularly for less reactive aryl chlorides.
Reagents and Materials
-
Aryl Halide (e.g., 4-bromotoluene)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (or Toluene/Ethanol and Water)
-
Inert Gas: Nitrogen or Argon
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv). Rationale: A slight excess of the boronic acid is used to compensate for potential homocoupling or protodeboronation.
-
Add the base, potassium carbonate (2.0 mmol, 2.0 equiv).[14] Rationale: The base is crucial for activating the boronic acid to the boronate form for transmetalation.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Rationale: This is a common and effective catalyst for many Suzuki couplings. For less reactive halides, a more specialized catalyst may be needed.
-
-
Solvent Addition and Degassing :
-
Add the solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL). Rationale: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Seal the flask and degas the mixture thoroughly. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Execution :
-
After degassing, place the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be highly substrate-dependent. The following table provides starting points for optimization.
| Parameter | Standard Condition | Alternative/Optimization Strategy | Rationale |
| Aryl Halide | Aryl Bromide | Aryl Iodide, Aryl Chloride, Aryl Triflate | Reactivity order: I > Br > OTf > Cl. Chlorides often require more active catalysts. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%), Pd₂(dba)₃ with a ligand like SPhos or XPhos (1-2 mol%) | For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), catalysts based on bulky, electron-rich phosphine ligands are often more effective.[10][11] |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv), K₃PO₄ (2 equiv) | Cs₂CO₃ is more soluble and can be more effective in some cases. K₃PO₄ is a stronger base that can be useful but may also increase the rate of protodeboronation.[9][14] |
| Solvent | Dioxane/Water (4:1) | Toluene/Ethanol/Water, DMF/Water | Solvent choice can influence reaction rate and solubility of reagents. |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Lower temperatures may be possible with highly active catalysts, which can help minimize side reactions.[9][10] |
Common Issues and Solutions:
-
Low or No Conversion :
-
Possible Cause: Inactive catalyst. Solution: Ensure proper degassing to remove all oxygen. Use a fresh bottle of catalyst.
-
Possible Cause: Unreactive aryl halide. Solution: Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). Increase the reaction temperature.
-
-
Significant Protodeboronation :
-
Possible Cause: Reaction time is too long, or the temperature is too high. Solution: Monitor the reaction closely and stop it once the starting material is consumed. Try a lower temperature.
-
Possible Cause: Base is too strong or too much water is present. Solution: Switch to a milder base like K₂CO₃ or even K₂CO₃. Ensure solvents are appropriately anhydrous before adding water.
-
-
Formation of Homocoupled Products (Biaryl of the Boronic Acid) :
-
Possible Cause: Presence of oxygen leading to oxidative homocoupling. Solution: Improve the degassing procedure.
-
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and reliable method for synthesizing valuable substituted pyridine compounds for pharmaceutical and materials science research. A thorough understanding of the reaction mechanism and the factors that influence it allows for the rational design of experiments and effective troubleshooting. The protocol provided herein serves as a validated starting point, which can be further optimized to accommodate a wide range of coupling partners, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound - CAS:1003043-46-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2,6-Diethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Landscape of Electron-Rich Heteroaryl Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its operational simplicity and broad functional group tolerance in forging carbon-carbon bonds.[1] In the realm of pharmaceutical and materials science, the incorporation of substituted pyridine moieties is of paramount importance. (2,6-Diethoxypyridin-3-yl)boronic acid is a valuable building block, offering a unique electronic and steric profile. The two electron-donating ethoxy groups at the ortho and para positions to the nitrogen atom significantly influence the reactivity of the pyridine ring and the boronic acid functionality. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective use of this electron-rich heteroarylboronic acid in palladium-catalyzed cross-coupling reactions.
Scientific Principles and Mechanistic Considerations
The efficacy of a Suzuki-Miyaura coupling is governed by the intricate interplay of the catalytic cycle's three main stages: oxidative addition, transmetalation, and reductive elimination.[2] For electron-rich heteroarylboronic acids like this compound, specific considerations at each stage are crucial for reaction success.
The Impact of Electron-Donating Groups
The two ethoxy groups on the pyridine ring increase the electron density of the aromatic system. This electronic enrichment has a dual effect on the Suzuki-Miyaura coupling:
-
Enhanced Nucleophilicity: The increased electron density on the carbon atom bearing the boronic acid group can facilitate the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[3]
-
Potential for Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species. However, the steric hindrance from the adjacent 2-ethoxy group may mitigate this effect to some extent compared to an unsubstituted 2-pyridylboronic acid.
The Catalytic Cycle: A Guided Tour
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding and troubleshooting the coupling of this compound.
Key Experimental Parameters and Optimization
The success of coupling this compound hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.
| Parameter | Recommended Options | Rationale and Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | For electron-rich systems, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be highly effective. Pd(II) sources such as Pd(OAc)₂ and Pd(dppf)Cl₂ are also widely used and are often more air-stable. |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | For challenging couplings, bulky and electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, while mitigating catalyst deactivation.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for activating the boronic acid for transmetalation. An aqueous solution of a carbonate or phosphate base is a common and effective choice. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures | The solvent system must solubilize all components of the reaction. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base and the boronic acid. |
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
Protocol 1: General Coupling with Aryl Bromides
This protocol is adapted from successful couplings of structurally similar 2-alkoxypyridin-3-ylboronic acids.[4]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
2M Aqueous Na₂CO₃ solution (2.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon source
-
Standard reaction glassware
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and the 2M aqueous Na₂CO₃ solution (2.0 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling with Challenging Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system is often required.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv) to an oven-dried reaction vial.
-
Add the degassed toluene/water (10:1) mixture to the vial.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst. Switch to a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous conditions with a non-aqueous soluble base (e.g., KF). Monitor the reaction closely and stop when the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0). | Ensure thorough degassing of solvents and a robust inert atmosphere. Use a Pd(0) precatalyst directly. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Work in a well-ventilated fume hood and avoid inhalation of dust. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel biaryl and heteroaryl compounds. By understanding the mechanistic nuances associated with this electron-rich substrate and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Suzuki Coupling with (2,6-Diethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,6-Diethoxypyridine Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Within this context, (2,6-Diethoxypyridin-3-yl)boronic acid emerges as a valuable building block. The 2,6-dialkoxypyridine scaffold is a key feature in a range of biologically active molecules, where the alkoxy groups can modulate solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions. The electron-rich nature of this substituted pyridine ring also influences its reactivity, making a well-defined protocol essential for successful and reproducible couplings.
These application notes provide a comprehensive guide to employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer detailed experimental protocols, and present a summary of expected outcomes, empowering researchers to confidently incorporate this versatile reagent into their synthetic strategies.
Understanding the Reaction: Key Parameters and Mechanistic Considerations
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system. For a substrate like this compound, which is an electron-rich heteroaryl boronic acid, certain challenges such as competitive protodeboronation (the undesired cleavage of the C-B bond) must be addressed.[1][2]
The Catalytic System: Palladium Source and Ligand Choice
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
-
Ligand Selection : The choice of ligand is critical for stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst decomposition. For electron-rich heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often beneficial.
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand suitable for many Suzuki couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These bulky biaryl phosphine ligands are highly effective for challenging couplings, including those involving heteroaryl substrates, as they facilitate the reductive elimination step and can help mitigate protodeboronation by promoting faster coupling.[1]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : The specific bite angle of this ligand can be advantageous in certain couplings, and PdCl₂(dppf) is a commonly used, air-stable precatalyst.[3]
-
The Role of the Base
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]
-
Inorganic Bases : Aqueous solutions of bases like Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and yield. For heteroaryl boronic acids prone to protodeboronation, a milder base or carefully controlled stoichiometry may be necessary. K₃PO₄ is often a good choice for these substrates.
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Common Solvents : Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used, often with the addition of water to dissolve the inorganic base. A mixture of dioxane and water is a very common and effective solvent system for Suzuki couplings.[3] Anhydrous conditions can also be employed, particularly when using boronate esters and soluble organic bases to avoid protodeboronation.[2]
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if a separate ligand is used, maintaining an appropriate Pd:ligand ratio, typically 1:2 to 1:4).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition : Add the degassed solvent (e.g., dioxane/water 4:1 v/v) via syringe, followed by the addition of the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2.0-3.0 equiv).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visual Workflow of the Experimental Protocol
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Tabulated Reaction Conditions and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. Yields are generally good to excellent, but optimization may be required for specific substrates.
| Aryl Halide (Electrophile) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >85% |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 70-90% |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 65-85% |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8 | >90% |
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is invaluable for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This step is often rate-limiting.
-
Transmetalation : The organoboronic acid (R²-B(OH)₂), activated by the base to form a boronate, transfers its organic moiety (R²) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion
This compound is a highly useful reagent for the synthesis of diverse biaryl and heteroaryl compounds via the Suzuki-Miyaura coupling. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be reliably achieved. The protocols and guidelines presented here serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient incorporation of the valuable 2,6-diethoxypyridine scaffold into novel molecular architectures.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2,6-Diethoxypyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling
Biaryl and heteroaryl-aryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic electronic materials.[1][2] The precise and efficient construction of the carbon-carbon bond connecting these aromatic rings is a cornerstone of modern organic synthesis. Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[3][4][5][6] Its broad adoption is a testament to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse palette of organoboron reagents.[1][7]
This application note provides a detailed guide for researchers, synthetic chemists, and drug development professionals on the use of a specialized building block, (2,6-Diethoxypyridin-3-yl)boronic acid , in the synthesis of complex biaryl compounds. The presence of the electron-donating diethoxy groups on the pyridine ring imparts unique reactivity to this reagent, making it a valuable tool for accessing specific classes of biaryl structures. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Reagent Profile: this compound
This compound is a heterocyclic organoboron compound that serves as the nucleophilic partner in Suzuki-Miyaura coupling reactions. The key features of this reagent are the two ethoxy groups situated at the 2 and 6 positions of the pyridine ring. These electron-donating groups significantly influence the electronic properties of the molecule, enhancing the nucleophilicity of the pyridine ring and potentially accelerating the transmetalation step in the catalytic cycle. However, the Lewis basic nitrogen atom of the pyridine can also interact with the palladium catalyst, which in some cases can lead to catalyst inhibition. The strategic placement of the boronic acid at the 3-position allows for the regioselective formation of a C-C bond at this site.
The electron-rich nature of this boronic acid makes it an excellent coupling partner for a wide range of aryl and heteroaryl halides, including electron-deficient, electron-neutral, and even some electron-rich systems. The choice of appropriate reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][5][6]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2,6-diethoxypyridine
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This example is representative of a coupling between an electron-rich heteroarylboronic acid and an electron-rich aryl halide.
Materials and Reagents
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure
Figure 2. Workflow for the Suzuki-Miyaura coupling experiment.
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (2.0 equivalents).
-
Catalyst and Ligand: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this mixture to the reaction flask. The use of an air-stable palladium precatalyst is highly recommended for reproducibility.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask to create a 4:1 dioxane/water solvent system. The total solvent volume should be sufficient to ensure good stirring.
-
Degassing: Subject the reaction mixture to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon) to remove any dissolved oxygen, which can deactivate the palladium catalyst.[3]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts and wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Quantitative Data Summary
| Reagent | Molar Eq. | Mol | Mass (mg) |
| 4-Bromoanisole | 1.0 | 1.0 | 187 |
| This compound | 1.2 | 1.2 | 251 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 | 276 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 | 4.5 |
| Triphenylphosphine (PPh₃) | 0.08 | 0.08 | 21 |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Note: The masses are calculated for a 1.0 mmol scale reaction with respect to the limiting reagent, 4-bromoanisole.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For electron-rich systems, bulky, electron-donating phosphine ligands can be beneficial.[4][10] Also, ensure that the reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic sources can be a significant side reaction, especially with heteroaryl boronic acids.[9] Using a higher equivalent of the boronic acid or a different base (e.g., Cs₂CO₃ or K₃PO₄) may mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly if the reaction is not completely anaerobic or if a Pd(II) precatalyst is used without a reductant.[3] Ensuring a properly degassed reaction setup is crucial.
-
Catalyst Choice: While Pd(OAc)₂/PPh₃ is a common catalyst system, a wide range of more advanced palladium precatalysts with specialized ligands are commercially available and may offer improved performance for challenging couplings.[4][7][8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol outlined in this application note provides a reliable starting point for the successful implementation of this chemistry. By understanding the key reaction parameters and potential side reactions, researchers can effectively utilize this reagent to access a wide range of novel biaryl structures for applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of (2,6-Diethoxypyridin-3-yl)boronic acid in Modern Medicinal Chemistry
Introduction: The Rise of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the diverse array of functionalized pyridines, (2,6-Diethoxypyridin-3-yl)boronic acid has emerged as a particularly valuable building block. The presence of two ethoxy groups at the 2 and 6 positions significantly influences the electronic nature of the ring, enhancing its electron-rich character. This, in turn, modulates its reactivity and potential interactions with biological targets. The boronic acid moiety at the 3-position serves as a versatile handle for the construction of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful transformation has revolutionized the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.[3]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for its effective utilization.
Core Attributes and Handling of this compound
This compound is a white to off-white solid that is commercially available from various suppliers.[4] Like many boronic acids, it requires careful handling and storage to ensure its stability and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14BNO4 | [4] |
| Molecular Weight | 211.02 g/mol | [4] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | [4] |
| InChI Key | HTELBRAIBMTDOF-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD11617267 | [4] |
Handling and Storage:
Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines), and to protodeboronation under certain conditions.[5] Therefore, proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advised. When handling the solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules with therapeutic potential. Its electron-rich diethoxypyridine core is a sought-after motif in various drug discovery programs.
Synthesis of Kinase Inhibitors
A significant application of this boronic acid is in the construction of kinase inhibitors.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. The 2,6-dialkoxypyridine moiety can serve as a crucial "hinge-binding" element, forming key hydrogen bond interactions with the backbone of the kinase hinge region.
The general strategy involves the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide, which constitutes the other key pharmacophoric elements of the kinase inhibitor.
Caption: General workflow for synthesizing kinase inhibitor scaffolds.
Modulation of Physicochemical Properties
The two ethoxy groups on the pyridine ring are not merely passive substituents. They play an active role in modulating the physicochemical properties of the final compound. These groups can:
-
Increase Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Influence Conformation: The steric bulk of the ethoxy groups can restrict the rotation around the newly formed biaryl bond, locking the molecule into a specific, biologically active conformation.
-
Block Metabolism: The alkoxy groups can shield adjacent positions on the pyridine ring from metabolic attack by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of the drug candidate.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments involving this compound.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of this key building block provides valuable insights. A common method for the preparation of pyridyl boronic acids is through a Grignard reaction or metal-halogen exchange followed by trapping with a borate ester.[6]
Reaction Scheme:
3-Bromo-2,6-diethoxypyridine → this compound
Materials:
-
3-Bromo-2,6-diethoxypyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, dissolve 3-bromo-2,6-diethoxypyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction. Once the reaction starts (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add triisopropyl borate (1.5 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[7][8]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
References
- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Diethoxypyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2,6-Diethoxypyridin-3-yl)boronic acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of (2,6-Diethoxypyridin-3-yl)boronic acid, a key building block for the synthesis of complex heterocyclic molecules. Boronic acids and their derivatives are indispensable tools in medicinal chemistry, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This document details the physicochemical properties, applications, and detailed experimental protocols for utilizing this compound, with a focus on palladium-catalyzed cross-coupling reactions. The insights and methodologies presented herein are tailored for researchers, synthetic chemists, and drug development professionals aiming to incorporate the valuable 2,6-diethoxypyridine scaffold into novel molecular architectures. The substituted pyridine motif is a cornerstone in the design of biologically active compounds, making this reagent particularly relevant for pharmaceutical research and development.[2][3][4]
Introduction to this compound
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, rendering them stable, easy to handle, and generally low in toxicity.[5] Their moderate reactivity and broad functional group tolerance have established them as premier reagents in synthetic chemistry.[1]
This compound belongs to the family of heteroaryl boronic acids. Its structure is distinguished by:
-
A pyridine core , a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals.
-
Two electron-donating ethoxy groups at the 2- and 6-positions, which modulate the electronic properties and reactivity of the pyridine ring.
-
A boronic acid functional group at the 3-position, poised for participation in a variety of cross-coupling reactions.
This unique combination of features makes it an attractive starting material for synthesizing highly substituted biaryl and heterobiaryl compounds, which are key pharmacophores in many therapeutic agents.
Physicochemical Properties and Safe Handling
Proper understanding of the reagent's properties is critical for successful and safe experimentation.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1003043-46-6 | [6] |
| Molecular Formula | C₉H₁₄BNO₄ | [6] |
| Molecular Weight | 211.02 g/mol | [6] |
| Appearance | Off-white to white solid | N/A |
| Storage | 2-8°C, under inert atmosphere | [6] |
Stability and Reactivity Profile
While generally stable, heteroaryl boronic acids can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, particularly under harsh acidic or basic conditions or at elevated temperatures.[7] The electron-rich nature of the di-ethoxypyridine ring in this specific reagent may help to stabilize the C-B bond compared to more electron-deficient pyridyl boronic acids. However, careful control of reaction pH and temperature remains crucial.
Safety and Handling Recommendations
Based on data for structurally similar compounds like (2,6-dimethoxypyridin-3-yl)boronic acid and other substituted pyridyl boronic acids, the following precautions are advised[8][9][10]:
-
Causes skin irritation (H315) and serious eye irritation (H319) .
-
May cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure equipment is dry and, for reactions, rendered inert to prevent unwanted side reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)–C(sp²) bonds.[11] This reaction is a cornerstone of modern drug discovery for assembling complex molecular frameworks.[2]
General Reaction Scheme:
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the diethoxypyridinyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst.
Field-Proven Experimental Protocols
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific coupling partner.
General Protocol for a Representative Coupling
This procedure details the coupling of this compound with 4-bromoanisole.
Materials and Reagents:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product. [11]
Causality Behind Experimental Choices: A Scientist's Perspective
A successful protocol is a self-validating system. The choices of reagents and conditions are not arbitrary; they are grounded in mechanistic principles and empirical evidence.
The Critical Role of the Catalyst and Ligand
While Pd(PPh₃)₄ is a classic and reliable catalyst, couplings involving nitrogen-containing heterocycles can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, leading to catalyst inhibition. [3]For less reactive aryl chlorides or sterically demanding substrates, modern catalyst systems are often superior.
-
Expert Insight: Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or pre-formed palladium pre-catalysts. These bulky, electron-rich ligands promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and yields, especially in challenging cases. [3][7][12]
The Nuances of Base Selection
The base is crucial for activating the boronic acid by forming a more nucleophilic boronate [R-B(OH)₃]⁻ species, which facilitates the transmetalation step.
-
K₂CO₃/Na₂CO₃: Standard, cost-effective bases suitable for many couplings. [13][14]* Cs₂CO₃/K₃PO₄: Stronger, more oxophilic bases that can be effective for difficult couplings or when using less reactive aryl chlorides.
-
Fluoride Sources (e.g., KF, CsF): Can be particularly effective for pyridylboronates, as the fluoride anion can form a hypervalent silicon species with any silicate impurities, preventing catalyst deactivation. [7][15]
Solvent System Rationale
The solvent must solubilize both the organic and inorganic components of the reaction.
-
Aprotic Solvents (Dioxane, Toluene, DME): Excellent for dissolving the organic starting materials and the palladium complex.
-
Aqueous Co-solvent: Often required to dissolve the inorganic base. The presence of water can also accelerate the transmetalation step. The ratio of organic to aqueous solvent needs careful optimization for each substrate pair to ensure both solubility and efficient reaction kinetics. [12][14]
Data Summary: Expected Outcomes
The reactivity of the coupling partner significantly influences the reaction outcome. The following table provides a guideline for expected results based on typical Suzuki-Miyaura reactions with pyridylboronic acids.
Table 2: Representative Reaction Conditions and Expected Yields
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 4-Iodoanisole (Electron-rich) | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6-12 | >85% |
| 4-Bromobenzonitrile (Electron-poor) | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME/H₂O | 85 | 12-18 | 75-90% |
| 2-Chlorotoluene (Sterically hindered) | XPhos Pd G3 (2%) | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 60-80% |
| 2-Bromopyridine (Heteroaryl) | Pd₂(dba)₃/SPhos (2%/4%) | Cs₂CO₃ | Dioxane | 100 | 12-18 | 70-85% |
Note: Yields are illustrative and may vary based on the specific substrate and reaction scale.
Conclusion
This compound is a highly valuable and versatile building block in the synthetic chemist's toolbox. Its utility, primarily demonstrated through the robust and adaptable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules bearing the sought-after substituted pyridine moiety. By understanding the fundamental principles of the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively leverage this reagent to accelerate discovery programs in medicinal chemistry, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2,6-Difluoropyridin-3-yl)boronic acid | C5H4BF2NO2 | CID 2762713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloropyridine-3-boronic acid | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Cross-coupling reactions of (2,6-Diethoxypyridin-3-yl)boronic acid with aryl halides
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of (2,6-Diethoxypyridin-3-yl)boronic acid with Aryl Halides
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved pharmaceuticals.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This application note provides a comprehensive technical guide for researchers on the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present optimized conditions to address common challenges associated with heteroaryl couplings, such as catalyst inhibition and protodeboronation. This guide is intended to serve as a practical resource for chemists aiming to synthesize complex biaryl and heterobiaryl structures, which are key components in the development of novel therapeutic agents.[3][4]
Introduction: The Strategic Importance of the 2,6-Diethoxypyridine Moiety
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for constructing C(sp²)–C(sp²) bonds in modern organic synthesis.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in both academic and industrial laboratories.[7]
The (2,6-Diethoxypyridin-3-yl) boronic acid building block is of particular strategic value. The diethoxy substitution pattern on the pyridine ring serves several critical functions:
-
Modulation of Electronic Properties: The electron-donating ethoxy groups increase the electron density of the pyridine ring, influencing its reactivity and interaction with biological targets.
-
Improved Solubility: The alkyl ethers can enhance the solubility of the resulting coupled products in organic solvents, simplifying purification and handling.
-
Metabolic Stability: The ether linkages can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism.
However, the cross-coupling of heteroaryl boronic acids, especially those containing a Lewis-basic nitrogen atom like pyridine, presents unique challenges.[8][9] The nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[10][11][12] Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces product yield.[8][13] This guide provides robust protocols designed to overcome these specific obstacles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation : The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination : The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[14]
Experimental Design and Optimization
The success of coupling this compound hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While classical catalysts like Pd(PPh₃)₄ can be effective for simple couplings, more challenging substrates (e.g., aryl chlorides or sterically hindered partners) often require more sophisticated systems.
-
Palladium Precatalysts : Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective choices.[15][16] For air-sensitive reactions or to ensure reproducibility, pre-formed palladium-ligand complexes (e.g., Pd(dppf)Cl₂) are recommended.
-
Phosphine Ligands : The electronic and steric properties of the phosphine ligand directly influence the catalyst's activity and stability.
-
For Aryl Bromides/Iodides : Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often sufficient.
-
For Aryl Chlorides/Difficult Couplings : Electron-rich, bulky monophosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu are highly effective.[11][17] These ligands promote the challenging oxidative addition step with less reactive aryl chlorides and accelerate the reductive elimination step.[17]
-
Role of the Base and Solvent
-
Base : A base is essential for the transmetalation step. It activates the boronic acid to form a more reactive boronate complex.
-
Inorganic Bases : K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[18] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and basicity. Aqueous solutions of these bases are frequently used.
-
-
Solvent : The solvent must solubilize the reactants and be stable at the required reaction temperature. Degassing the solvent (e.g., by sparging with nitrogen or argon) is crucial to prevent oxidation of the Pd(0) catalyst.
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step workflow from setup to characterization.
Step-by-Step Procedure
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction : Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).[10]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[8]
Reaction Scope and Optimization Data
The following table summarizes optimized conditions for the coupling of this compound with various classes of aryl halides. These conditions are based on established protocols for challenging heteroaryl couplings.[9][12][17]
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | 4-Bromoanisole (Electron-rich) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | 12 | >90% |
| 2 | 4-Bromobenzonitrile (Electron-poor) | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | >85% |
| 3 | 2-Bromotoluene (Sterically hindered) | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | >75% |
| 4 | 4-Chlorotoluene (Unactivated Chloride) | Pd₂(dba)₃ (2%) | RuPhos (4%) | K₃PO₄ (3.0) | t-Amyl Alcohol | 120 | 24 | >70%[17] |
| 5 | 3-Bromopyridine (Heteroaryl) | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 16 | >80%[20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd). | Ensure rigorous degassing of solvent and use of inert atmosphere. Use a fresh bottle of catalyst or a robust precatalyst. |
| Insufficiently strong base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature. | Increase the temperature, especially for less reactive halides like aryl chlorides. | |
| Significant Protodeboronation | Presence of protic sources; slow transmetalation. | Use anhydrous solvents and a stronger base to accelerate transmetalation. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[13] |
| Formation of Homocoupled Byproducts | Oxygen contamination; catalyst decomposition. | Improve degassing procedures. A different ligand may be required to stabilize the catalyst. |
| Difficulty in Purification | Residual palladium or ligand. | Filter the crude reaction mixture through Celite or a plug of silica. Perform an aqueous workup to remove inorganic salts. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of complex, pyridine-containing biaryl compounds crucial for drug discovery. Success in these reactions requires a rational approach to experimental design, with careful consideration of the catalyst system, base, and solvent. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can efficiently overcome common challenges and access a wide range of valuable molecular architectures. The strategic use of advanced phosphine ligands is particularly critical for expanding the reaction scope to include historically difficult substrates like aryl chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid pinacol ester
Abstract
This document provides a comprehensive guide for the synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a robust and efficient two-step synthetic route commencing with the synthesis of the precursor, 3-bromo-2,6-diethoxypyridine, followed by a palladium-catalyzed Miyaura borylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.
Introduction: The Significance of Pyridyl Boronic Esters
Pyridyl boronic acids and their pinacol esters are indispensable reagents in modern synthetic organic chemistry. Their utility primarily stems from their role as coupling partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The resulting biaryl and heteroaryl structures are prevalent motifs in a vast array of pharmaceuticals and functional materials. The title compound, this compound pinacol ester, with its specific substitution pattern, offers a unique scaffold for the introduction of a di-alkoxy substituted pyridine ring, a common feature in bioactive molecules.
The synthesis of heteroaryl boronic esters, particularly those of pyridine, can be challenging due to the electronic nature of the pyridine ring, which can deactivate catalysts and lead to side reactions.[2][3] This guide presents a validated protocol that addresses these challenges, enabling the efficient and scalable synthesis of the target compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound pinacol ester is most effectively achieved through a two-step sequence starting from 2,6-dihydroxypyridine. The overall synthetic transformation is depicted below:
Caption: Overall synthetic route.
This strategy was chosen for its reliability and the commercial availability of the starting materials. The initial bromination and subsequent etherification provide the key intermediate, 3-bromo-2,6-diethoxypyridine. This aryl bromide is then subjected to a Miyaura borylation reaction to yield the desired pinacol ester.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where noted. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)
-
Mass spectrometer (MS)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Step 1: Synthesis of 3-Bromo-2,6-diethoxypyridine
This precursor synthesis involves the bromination of 2,6-dihydroxypyridine followed by an ethylation reaction.
Reaction Scheme:
References
Application Notes & Protocol: Strategic Use of (2,6-Diethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Significance and Application
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[4]
(2,6-Diethoxypyridin-3-yl)boronic acid is a valuable, electron-rich heteroaromatic building block. The di-ethoxy substitution on the pyridine ring significantly influences its electronic properties, making it a key component for introducing highly functionalized pyridine moieties into target molecules. Such motifs are of profound interest to drug development professionals, as the pyridine nitrogen can serve as a hydrogen bond acceptor, improving pharmacokinetic profiles, while the alkoxy groups provide vectors for further synthetic elaboration or can modulate metabolic stability.[4][5]
However, the very features that make this reagent attractive also present unique challenges. Electron-rich heteroaryl boronic acids are notoriously susceptible to side reactions, particularly protodeboronation, and the steric bulk of the ortho-ethoxy group combined with the coordinating ability of the pyridine nitrogen can complicate the catalytic cycle.[6][7][8] This guide provides a comprehensive framework for the successful application of this compound, grounded in mechanistic principles and field-proven strategies to overcome these inherent challenges.
Mechanistic Considerations for an Electron-Rich Pyridylboronic Acid
The efficacy of a Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, each step requires careful consideration.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl/heteroaryl halide (or triflate) bond. The rate of this step is largely dependent on the electrophile, with reactivity generally following the trend I > Br > OTf >> Cl.[3] For less reactive partners like aryl chlorides, this step is often rate-limiting and requires a highly active catalyst.
-
Transmetalation: This is the critical step involving the boronic acid. The base activates the boronic acid by forming a more nucleophilic boronate species [R-B(OH)₃]⁻, which then transfers the organic group to the Pd(II) center.[2][9] The electron-donating ethoxy groups on our substrate enhance the nucleophilicity of the pyridine ring, which should facilitate this transfer. However, this step is in direct competition with protodeboronation, a major side reaction where a proton source (often water in the solvent or from the base) cleaves the C-B bond.[7][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst. Bulky ligands are often required to promote this final step, especially when coupling sterically demanding partners.[6][11]
Diagram of the Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Electron-Rich Pyridine Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyridine Conundrum in Modern Drug Discovery
The pyridine motif is a cornerstone of medicinal chemistry, present in a significant fraction of FDA-approved small-molecule drugs. Its ability to modulate solubility, act as a hydrogen bond acceptor, and coordinate to metallic centers in enzymes makes it an invaluable scaffold. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the C-C bonds necessary to incorporate these heterocycles.[1][2]
However, the coupling of electron-rich pyridine boronic acids, particularly 2-pyridylboronic acids, is notoriously challenging.[2][3][4] These reactions are often plagued by low yields and competing side reactions stemming from two primary issues:
-
Catalyst Inhibition: The Lewis-basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and stalling the catalytic cycle.[1][2][3][5][6]
-
Protodeboronation: The carbon-boron bond of heteroaryl boronic acids is susceptible to cleavage by proton sources (e.g., water), removing the nucleophilic partner from the reaction.[3][5][7]
This guide provides a detailed analysis of ligand selection strategies and optimized protocols to overcome these intrinsic challenges, enabling robust and efficient synthesis of valuable pyridyl-containing compounds.
The Mechanistic Imperative: How Ligands Dictate Success
The efficacy of the Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The ligand, bound to the palladium center, is not a passive spectator but an active controller of the catalyst's reactivity and stability.
For pyridine substrates, the ligand's electronic and steric properties are paramount:
-
Electronic Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the often rate-limiting oxidative addition of the aryl halide to the Pd(0) complex.[8][11]
-
Steric Properties: Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11][12][13] Crucially, steric hindrance around the metal center can physically block the pyridine nitrogen from coordinating and poisoning the catalyst. Furthermore, bulky ligands favor the formation of highly reactive monoligated L-Pd(0) species, which are key intermediates in many cross-coupling reactions.[14][15]
A Comparative Analysis of Ligand Classes for Pyridine Coupling
The challenges posed by electron-rich pyridines have driven the development of specialized ligands. While classical ligands like PPh₃ are often ineffective, two classes have emerged as superior solutions.
A. The Gold Standard: Bulky, Electron-Rich Biaryl Monophosphines
Developed primarily by the Buchwald group, biaryl phosphine ligands are the most widely successful class for challenging cross-couplings.[14][16] Their architecture, featuring a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl), provides the ideal combination of steric bulk and electron-donating character.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Offers a good balance of reactivity and is often a successful starting point.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk from the triisopropylphenyl group makes XPhos exceptionally effective for sterically demanding and heteroaryl couplings.[7][12][17]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, particularly effective for forming heterobiaryl linkages.[18][19]
These ligands accelerate both oxidative addition and reductive elimination, effectively outcompeting catalyst deactivation pathways.[14]
B. The Challenger: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) are a class of ligands that are even stronger σ-donors and often more sterically hindered than phosphines.[11][20] This makes them highly effective at stabilizing the palladium catalyst and promoting reactivity.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene): A very bulky NHC ligand that has shown excellent performance in promoting selective cross-coupling at typically less reactive sites.[21]
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): A slightly less bulky but still highly effective NHC ligand.[21]
The strong Pd-NHC bond provides high thermal stability to the catalyst, but the choice between NHCs and biaryl phosphines is often substrate-dependent and may require screening.
C. Data Summary: Ligand Performance
The following table summarizes representative conditions and yields for the coupling of challenging pyridine nucleophiles, highlighting the effectiveness of modern ligand systems.
| Pyridine Nucleophile | Coupling Partner | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | tBuXPhos | Pd₂(dba)₃ | KF | Dioxane | 100 | 73 | [22] |
| 3-Pyridineboronic acid | 2-Chloro-6-methylpyridine | Disulfonated Fluorenylphosphine | Na₂PdCl₄ | K₂CO₃ | Water | 100 | >99 | [23] |
| 2-Pyridyl Pinacol Boronate | 2-Bromopyridine | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 15* | [24] |
| Potassium 2-pyridyltrifluoroborate | 4-Bromobenzonitrile | RuPhos | Pd(OAc)₂ | Na₂CO₃ | Ethanol | 85 | 85 | [18] |
| 2-Pyridyl N-phenyldiethanolamine boronate | 4-Bromoanisole | P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 92 | [25] |
| Note: This specific reaction proved challenging even with an advanced ligand, illustrating that optimization is often necessary. |
Strategic Protocol Development
A successful outcome depends not only on ligand choice but also on a meticulously planned experimental setup.
Pre-Reaction Considerations: Mitigating Side Reactions
-
Stabilize the Boron Reagent: Free pyridineboronic acids are prone to decomposition.[3] It is strongly recommended to use more stable derivatives to prevent protodeboronation.
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Oxidation leads to inactive Pd(II) species and can promote the undesirable homocoupling of the boronic acid.[7][17] All steps should be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.
General Protocol: Coupling of an Aryl Bromide with a 2-Pyridylboronic Acid Pinacol Ester
This protocol is a general starting point. Optimization of temperature, base, and catalyst loading may be required for specific substrates.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
2-Pyridylboronic Acid Pinacol Ester (1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, ~0.1 M)
-
Schlenk flask or sealed reaction vial with stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide, 2-pyridylboronic acid pinacol ester, and potassium phosphate.
-
Inerting: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.
-
Catalyst/Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand, followed by the degassed anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Conversion | 1. Catalyst Inhibition: The pyridine nitrogen is poisoning the palladium center.[3][5] 2. Protodeboronation: The boronate ester is decomposing.[7] 3. Inactive Catalyst: The Pd(0) has been oxidized. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, or an NHC like SIPr).[7][17] 2. Ensure strictly anhydrous conditions. Consider switching to a more robust MIDA boronate or trifluoroborate.[5] 3. Use freshly degassed solvents and ensure the reaction is kept under a strict inert atmosphere. |
| Significant Homocoupling of Boronic Ester | Presence of Oxygen: Oxygen can facilitate the oxidative dimerization of the boronic ester.[7][17] | Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles for the solvent). Ensure no leaks are in the inert gas setup. |
| Dehalogenation of Starting Material | Hydride Source: Some solvents or impurities can act as hydride sources, leading to reduction of the aryl halide.[5] | Ensure solvents are pure and anhydrous. Optimize reaction time to avoid prolonged heating after completion. |
| Low Mass Balance | Substrate Instability: One of the coupling partners may be unstable at the reaction temperature. | Screen lower reaction temperatures. While this may require longer reaction times, it can preserve sensitive functional groups. |
Conclusion
The Suzuki-Miyaura coupling of electron-rich pyridine boronic acids, while challenging, is a solvable problem in modern organic synthesis. Success is not dictated by a single parameter but by a holistic approach that addresses the inherent reactivity issues of the substrate. By strategically selecting highly active, sterically demanding, and electron-rich ligands—such as the Buchwald biaryl phosphines or advanced N-heterocyclic carbenes—and by mitigating protodeboronation through the use of stabilized boronate derivatives and rigorous anhydrous techniques, researchers can reliably access complex pyridyl-containing molecules that are vital to the advancement of medicine and materials science.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (2,6-Diethoxypyridin-3-yl)boronic Acid
Welcome to the dedicated technical support guide for researchers utilizing (2,6-diethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered with this specific, electron-rich heteroaryl boronic acid. Our goal is to empower you to improve reaction yields, minimize side products, and achieve reliable results in your synthetic campaigns.
Part 1: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: Why is my reaction resulting in low to no yield of the desired coupled product?
A1: Low conversion is a frequent challenge with heteroaryl boronic acids, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in your boronic acid can coordinate to the palladium catalyst, inhibiting its activity. Furthermore, the electron-rich nature of the di-ethoxypyridine ring can influence the kinetics of the catalytic cycle.
Troubleshooting Steps:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and sterically hindered phosphine ligands that promote reductive elimination and prevent catalyst deactivation.
-
Recommendation: Employ palladium pre-catalysts combined with specialized ligands such as SPhos, XPhos, or RuPhos. These Buchwald-type ligands are designed to stabilize the palladium center and facilitate coupling with challenging substrates.
-
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Palladium(0) species are readily oxidized to inactive Palladium(II) states.
-
Protocol: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Insufficient Base Strength or Inappropriate Choice: The base plays a crucial role in the transmetalation step. Its choice can significantly impact the reaction rate and yield.
-
Recommendation: While stronger bases can be effective, they may also promote side reactions (see Q2). A good starting point is an inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is still sluggish, consider using K₃PO₄.
-
Q2: I'm observing a significant amount of 2,6-diethoxypyridine as a byproduct. How can I minimize this protodeboronation?
A2: The formation of 2,6-diethoxypyridine is a classic case of protodeboronation, a major side reaction for many heteroaryl boronic acids. This occurs when the boronic acid's C-B bond is cleaved by a proton source, which can be residual water or the base itself. The electron-rich nature of your substrate makes it particularly susceptible.
Mitigation Strategies:
-
Strictly Anhydrous Conditions:
-
Protocol: Dry your glassware in an oven ( >100 °C) overnight and cool it under a stream of inert gas. Use anhydrous solvents and ensure your starting materials (aryl halide and base) are dry.
-
-
Choice of Base:
-
Explanation: Strong, highly nucleophilic bases in protic solvents can exacerbate protodeboronation.
-
Recommendation: Use a moderately strong, non-nucleophilic base. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the reaction but has a lower tendency to cause protodeboronation compared to hydroxides. Consider using fluoride sources like CsF or KF, which can activate the boronic acid without introducing a strong Brønsted base.
-
-
Solvent Selection:
-
Recommendation: Aprotic solvents are generally preferred. Toluene, dioxane, or THF are common choices. Using a co-solvent system like dioxane/water can sometimes be effective, but the water content should be carefully controlled to balance solubility and minimize protodeboronation.
-
Visualizing the Problem: The Suzuki Cycle and Protodeboronation
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and where the undesirable protodeboronation side reaction occurs.
Caption: Suzuki cycle with the competing protodeboronation pathway.
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For a robust starting point, we recommend the following conditions, which can then be optimized.
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | G3-XPhos or G3-SPhos (1-2 mol%) | These pre-catalysts are air-stable and highly active for heteroaryl couplings. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. Aryl bromides or iodides are preferred over chlorides. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A reliable base that balances reactivity with minimal protodeboronation. |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents are ideal. |
| Temperature | 80 - 110 °C | Heat is typically required to drive the reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Q4: How should I handle and store this compound?
A4: Boronic acids can be sensitive to air and moisture. Over time, they can undergo self-condensation to form boroxines. For optimal results:
-
Storage: Store in a desiccator or glovebox under an inert atmosphere, refrigerated.
-
Handling: Weigh out the required amount quickly and in a dry environment. Do not leave the container open to the atmosphere for extended periods.
Part 3: Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a fume hood, oven-dry the reaction vessel and stir bar. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), and K₃PO₄ (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving common issues with your reaction.
Caption: A step-by-step decision tree for troubleshooting low yields.
Technical Support Center: Purification of (2,6-Diethoxypyridin-3-yl)boronic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (2,6-diethoxypyridin-3-yl)boronic acid. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common issues and provide robust solutions grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
Issue 1: Oily or Intractable Product After Initial Synthesis and Work-up
Question: My crude this compound is an oil or a sticky solid that is difficult to handle and purify. What are the likely causes and how can I obtain a crystalline, free-flowing solid?
Probable Causes:
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., THF, diethyl ether, ethyl acetate) can result in an oily product.
-
Presence of Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic boroxines, which are often less crystalline than the corresponding boronic acids.
-
Impurities from Synthesis: Unreacted starting materials or byproducts from the boronic acid synthesis can interfere with crystallization.
Solutions & Scientific Rationale:
-
Thorough Solvent Removal: Ensure complete removal of all solvents under reduced pressure. If necessary, co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane) can be effective. This process, known as trituration, can help induce crystallization.[1][2]
-
Hydrolysis of Boroxines: To convert boroxines back to the desired boronic acid, dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with a small amount of water or a dilute aqueous acid (e.g., 1N HCl). The water will hydrolyze the B-O-B bonds of the boroxine.
-
Recrystallization: This is often the most effective method for obtaining a pure, crystalline product.[3] A successful recrystallization relies on the principle of differential solubility of the desired compound and impurities at different temperatures.
-
Solvent Screening: Experiment with various solvent systems to find one in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for arylboronic acids include mixtures of ethyl acetate/hexanes, dichloromethane/hexanes, or hot water.[1][4]
-
Protocol for Recrystallization:
-
Dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble.
-
Gradually add a less polar "anti-solvent" in which the boronic acid is insoluble until the solution becomes slightly cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.
-
-
Issue 2: Persistent Impurities After Recrystallization
Question: Despite recrystallization, my ¹H NMR spectrum of this compound still shows significant impurities. How can I remove them?
Probable Causes:
-
Protodeborylation Products: A common side reaction is the cleavage of the C-B bond, leading to the formation of 2,6-diethoxypyridine and boric acid. This is often promoted by acidic or basic conditions.[5][6]
-
Starting Materials or Reagents: Incomplete reaction can leave behind starting materials.
-
Boronic Acid Dimers/Oligomers: Boronic acids can form dimers or oligomers, which may have similar solubility profiles to the monomer.
Solutions & Scientific Rationale:
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group.[2][6]
-
Dissolve the impure material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic phase.[7]
-
Separate the layers and carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 7. The purified boronic acid should precipitate out.[8]
-
Extract the precipitated boronic acid back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
-
-
Formation of a Diethanolamine Adduct: Boronic acids can form stable, crystalline adducts with diethanolamine.[2][4][6] This can be a highly selective purification method.
-
Dissolve the crude boronic acid in a suitable solvent.
-
Add diethanolamine to form the adduct, which often precipitates from the solution.
-
The crystalline adduct can be isolated by filtration and washed to remove impurities.
-
The pure boronic acid can be liberated from the adduct by treatment with an acid and subsequent extraction.[6]
-
-
Chromatography: While often challenging for boronic acids due to their tendency to streak on silica gel, it can be effective with careful method development.[1][2]
-
Reverse-Phase Chromatography (C18): This can be a good option, especially if the impurities have significantly different polarities.[2][6] Common mobile phases are mixtures of acetonitrile/water or methanol/water, sometimes with a modifier like formic acid or ammonium acetate.[9]
-
Modified Normal-Phase Chromatography: To mitigate streaking on silica gel, the silica can be pre-treated or the eluent can be modified. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can improve separation.[1] Some studies suggest impregnating the silica gel with boric acid to reduce over-adsorption of boronic esters.[10]
-
Workflow for Purification of this compound
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: What analytical techniques are best for assessing the purity of my boronic acid?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for confirming the structure and identifying organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the boronic acid and any impurities.[9][13] A reversed-phase C18 column is often used.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for routine purity checks.[13][14]
Q3: My boronic acid appears to be decomposing during purification or storage. What are the best practices for handling and storage?
Boronic acids can be susceptible to degradation, particularly protodeboronation.[5] To minimize degradation:
-
Avoid Strong Acids and Bases: Prolonged exposure to highly acidic or basic conditions can promote the cleavage of the C-B bond.[5]
-
Storage Conditions: Store the purified boronic acid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is often recommended) to minimize dehydration to boroxines and other degradation pathways.[12]
Q4: Can I use normal-phase silica gel chromatography for purification?
While possible, it is often challenging. Boronic acids are known to interact strongly with the acidic silanol groups on the silica surface, which can lead to poor separation, tailing of peaks, and even decomposition of the compound on the column.[1][2][6] If normal-phase chromatography is necessary, consider using a modified mobile phase or pre-treating the silica gel as mentioned in the troubleshooting section.
Q5: Are there any safety precautions I should take when handling this compound?
Based on data for the similar compound (2,6-dimethoxypyridin-3-yl)boronic acid, it is advisable to handle this chemical with care. It may cause skin and serious eye irritation.[12][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. 2,6-Dimethoxy-3-pyridineboronic acid = 95 221006-70-8 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Pyridine Boronic Acids
Welcome to the technical support guide for the purification of pyridine boronic acids via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who work with these versatile yet often challenging building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategies.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of pyridine boronic acids. We adopt a problem-centric approach, detailing the probable causes and providing actionable solutions based on established chemical principles.
Issue 1: My compound "oiled out" instead of crystallizing.
This is one of the most frequent challenges in recrystallization. "Oiling out" is a liquid-liquid phase separation where the solute forms an impure, super-saturated liquid phase (an oil) instead of a solid crystalline lattice.[1][2]
Primary Causes & Scientific Rationale:
-
High Supersaturation at Elevated Temperatures: The solubility of your compound is so high in the hot solvent that it separates as a liquid phase before the solution has cooled enough for nucleation and crystal growth to occur. This often happens when the melting point of the solute is lower than the boiling point of the solvent.[1][3]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound and interfere with the orderly process of crystal lattice formation, favoring the disordered oil phase.[1]
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out of solution as a super-saturated oil because the molecules don't have sufficient time to orient themselves into a stable crystal lattice.
Solutions & Protocols:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, then attempt to cool slowly again.
-
Lower the Solvent Boiling Point: Switch to a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using water, consider an ethanol/water mixture.
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Re-heat to dissolve the oil.
-
Allow the solution to cool slowly.
-
Just before the temperature at which oiling out previously occurred, introduce a seed crystal of the pure compound or scratch the inside of the flask with a glass rod at the solvent-air interface.[4][5] This provides a template for proper crystal growth.
-
-
Change the Solvent System: If the issue persists, the solvent is likely a poor choice. A mixed-solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" hot solvent (anti-solvent, in which it is less soluble) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool slowly.
Issue 2: My HPLC/NMR shows the presence of boroxine.
Boronic acids are prone to reversible, acid-catalyzed dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6][7] This is not necessarily an impurity from a prior step but rather an equilibrium state of the boronic acid itself, which can complicate characterization and affect reaction stoichiometry.
Scientific Rationale:
The equilibrium between the boronic acid monomer (R-B(OH)₂) and the boroxine trimer is influenced by the presence of water. In anhydrous conditions, the boroxine form is favored. In the presence of water, the equilibrium shifts back toward the desired monomeric boronic acid.
Solutions & Protocols:
-
Recrystallization from Aqueous Solvents: This is the most direct method to hydrolyze the boroxine back to the boronic acid.[4]
-
Protocol: Dissolve the crude material containing the boroxine in a minimal amount of a hot solvent mixture containing water, such as acetonitrile/water or ethanol/water (a starting ratio of 9:1 is common).[4] Allow the solution to cool slowly to induce crystallization of the pure boronic acid.
-
-
Aqueous Slurry: Stirring a slurry of the material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water can also shift the equilibrium back to the boronic acid, which can then be isolated.[4]
-
Accept and Account: For many applications, such as Suzuki-Miyaura couplings that are run in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid species.[4] If you choose this route, ensure your molar calculations are based on the boroxine's molecular weight to maintain correct stoichiometry.
Issue 3: My pyridine boronic acid is decomposing during recrystallization.
Certain pyridine boronic acids, particularly 2-pyridylboronic acids, are known to be unstable and can undergo protodeboronation (cleavage of the C-B bond) when heated.[8][9]
Scientific Rationale:
The nitrogen atom in the pyridine ring, especially at the 2-position, can influence the electronic properties of the C-B bond, making it more susceptible to cleavage under thermal or acidic/basic conditions.[9] In contrast, 3- and 4-pyridylboronic acids are generally more stable.[9][10]
Solutions & Protocols:
-
Minimize Heat Exposure: Use the minimum amount of time necessary at elevated temperatures to dissolve the solid. Avoid prolonged refluxing.
-
Use a More Stable Derivative for Purification:
-
Convert the crude boronic acid to a more stable boronate ester, such as the pinacol ester.[11] These are often more robust and can be purified by chromatography or recrystallization.
-
After purification, the pinacol ester can be hydrolyzed back to the free boronic acid if required, though many coupling reactions can be performed directly with the ester.
-
-
Purify as a Salt: For pyridine boronic acids with basic functionalities, recrystallizing the hydrochloride or another suitable salt can improve stability and crystalline properties.[12][13][14]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyridine boronic acid?
A1: Solvent selection is a process of educated trial and error. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
| Solvent/System | Polarity | Typical Use Case & Rationale |
| Water | High | Excellent for highly polar compounds or for hydrolyzing boroxines. Often used in combination with a miscible organic solvent. |
| Ethanol/Water | High | A very common and effective mixed-solvent system. The ratio can be tuned to achieve ideal solubility.[4] |
| Acetonitrile/Water | High | Another excellent mixed-solvent system, particularly for compounds that are slightly less polar. Acetonitrile is often used for crystallization of 3-pyridylboronic acid.[11][15] |
| Ethyl Acetate (EtOAc) | Medium | Good for moderately polar compounds. Can sometimes be used in a mixed system with hexanes.[16] |
| Toluene | Low | Can be effective for less polar boronic acid derivatives or for inducing crystallization in specific self-assembly systems.[17] |
| Hexane/Cyclohexane | Low | Typically used as an anti-solvent or for washing final crystals to remove non-polar impurities.[11][12] |
Screening Protocol:
-
Place ~20 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good for recrystallization.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves completely upon heating, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.
Q2: What is the difference in stability between 2-, 3-, and 4-pyridylboronic acids?
A2: There is a significant difference in stability.
-
2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, especially under Suzuki coupling conditions.[9] Their purification and handling require care to minimize heat and exposure to acidic/basic media.
-
3- and 4-Pyridylboronic acids are substantially more stable and behave more like typical aryl boronic acids.[9] They are generally robust enough for standard recrystallization procedures.[10]
Q3: Can I use column chromatography to purify pyridine boronic acids?
A3: While possible, it is often challenging. Boronic acids can interact strongly with silica gel, leading to streaking, poor separation, and sometimes decomposition on the column.[16][18] If chromatography is necessary, consider:
-
Converting to a more stable and less polar boronate ester (e.g., pinacol or MIDA ester), which chromatographs much more cleanly.[6][19]
-
Using a modified eluent system, sometimes with a small amount of an acid or base modifier, though this must be done with caution.[16]
Q4: How should I store my purified pyridine boronic acid?
A4: To maintain purity and prevent decomposition or boroxine formation, store your compound in a tightly sealed container in a cool, dry environment. For particularly sensitive compounds, storage in a desiccator or under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) is recommended.[20]
Section 3: General Recrystallization Protocol
This protocol provides a robust starting point for the purification of a moderately stable pyridine boronic acid (e.g., a 3- or 4-substituted derivative).
Protocol: Mixed-Solvent Recrystallization (Acetonitrile/Water)
This procedure is adapted from established methods for purifying compounds like 2-Chloropyridine-3-boronic acid and 3-pyridylboronic acid.[4][11]
-
Dissolution: In a suitable flask, add the crude pyridine boronic acid. Add a minimal amount of hot acetonitrile (e.g., heated to 70°C) with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy (turbid). Add 1-2 drops of hot acetonitrile to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. innospk.com [innospk.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
Side reactions of (2,6-Diethoxypyridin-3-yl)boronic acid in cross-coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2,6-Diethoxypyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-rich heteroaryl boronic acid in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the most likely side reactions?
A1: When coupling an electron-rich and sterically hindered substrate like this compound, several competing side reactions can diminish the yield of your target molecule. The most common culprits are:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 2,6-diethoxypyridine.[1] This is often the most significant side reaction for electron-rich heteroaryl boronic acids, particularly under aqueous basic conditions.[2]
-
Homocoupling: The dimerization of the boronic acid to form 3,3'-bis(2,6-diethoxypyridine). This side reaction is frequently promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species that facilitates the homocoupling pathway.[3][4]
-
Oxidative Degradation: Boronic acids, in general, are susceptible to oxidative cleavage of the C-B bond, especially under physiological or peroxide-containing conditions, to yield the corresponding phenol (in this case, 3-hydroxy-2,6-diethoxypyridine).[5][6] While less common under standard Suzuki conditions, it can contribute to reagent decomposition.
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[7][8] This can lead to a stalled or sluggish reaction.
Q2: I'm observing a significant amount of 2,6-diethoxypyridine in my crude reaction mixture. What is causing this protodeboronation, and how can I prevent it?
A2: The formation of 2,6-diethoxypyridine is a classic case of protodeboronation, a common challenge with heteroaryl boronic acids.[1][2] The reaction is highly dependent on pH and the presence of a proton source (like water). The mechanism often involves the formation of a boronate anion ([ArB(OH)₃]⁻) under basic conditions, followed by ipso-protonation which cleaves the C-B bond.[9]
To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation. Switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF can be effective.[2]
-
Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress this side reaction.[2] Ensure solvents are properly dried and reagents are handled under an inert atmosphere.
-
Use a Boronate Ester Surrogate: Unstable boronic acids can be protected as more robust derivatives. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and undergo slow release of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[10][11] Diethanolamine adducts also offer increased stability and can be used directly in protic solvents.[12]
Q3: My main impurity is a dimer of my starting material, 3,3'-bis(2,6-diethoxypyridine). What leads to this homocoupling, and how do I suppress it?
A3: The formation of a symmetrical biaryl dimer is due to the homocoupling of your boronic acid. This side reaction is often catalyzed by palladium and is particularly problematic in the presence of oxygen.[3][4] The mechanism can involve the reaction of the Pd(0) catalyst with O₂ to form a peroxo complex, which then reacts with two molecules of the boronic acid to generate the dimer.[13]
Key preventative measures include:
-
Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the catalyst and reagents.[2][3] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Catalyst Choice: Using a pre-formed, air-stable Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes help. However, the primary control remains oxygen exclusion.[2] Some studies suggest that Pd on carbon can result in less homocoupling compared to soluble Pd(OAc)₂.[3]
Q4: How can I improve the general stability and handling of this compound to ensure more consistent results?
A4: Many heteroaryl boronic acids are inherently unstable and can degrade upon storage, leading to inconsistent reaction outcomes.[10] this compound, being electron-rich, is susceptible to gradual decomposition.
To improve stability and ensure reproducibility:
-
Use Fresh Reagent: Use the boronic acid as fresh as possible. If it has been stored for a long time, consider verifying its purity by NMR before use.
-
Store Properly: Store the solid reagent in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Convert to a Stable Adduct: For long-term storage and easier handling, consider converting the boronic acid to a more stable derivative. Diethanolamine adducts are often crystalline, air-stable solids that are easy to handle and can be used directly in coupling reactions.[12] MIDA boronates are another excellent option for creating exceptionally bench-stable versions of unstable boronic acids.[10]
Troubleshooting Guides
Guide 1: Protocol for Minimizing Protodeboronation
This guide provides a step-by-step procedure when protodeboronation is the primary observed side reaction.
| Parameter | Standard Condition | Troubleshooting Modification & Rationale |
| Base | K₃PO₄ (2-3 equiv) | Switch to K₂CO₃ or Cs₂CO₃ (2-3 equiv). Rationale: Weaker bases are less likely to promote the base-catalyzed protodeboronation pathway.[2] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Use anhydrous toluene or 1,4-dioxane. Rationale: Removing the primary proton source (water) directly inhibits the protonolysis of the C-B bond.[2] |
| Boronic Acid | This compound (1.2-1.5 equiv) | Use the corresponding MIDA boronate (1.1 equiv). Rationale: MIDA boronates provide slow, controlled release of the boronic acid, keeping its concentration low and minimizing decomposition.[10][11] |
| Temperature | 100-110 °C | Reduce temperature to 80-90 °C. Rationale: Protodeboronation is often accelerated at higher temperatures. A lower temperature may favor the desired coupling. |
Optimized Experimental Protocol:
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound MIDA ester (1.1 equiv), and finely powdered anhydrous K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent & Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and degassed, anhydrous 1,4-dioxane.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate for purification.
Guide 2: Protocol for Preventing Boronic Acid Homocoupling
This guide focuses on eliminating the formation of the 3,3'-bis(2,6-diethoxypyridine) dimer.
| Parameter | Standard Condition | Troubleshooting Modification & Rationale |
| Atmosphere | Nitrogen balloon | Subsurface sparging with argon. Rationale: Rigorous exclusion of oxygen is the most effective way to suppress homocoupling.[3] Sparging is more effective than just a static inert atmosphere. |
| Solvent | Standard grade solvent | Freshly distilled or commercially available anhydrous, degassed solvent. Rationale: Ensures minimal dissolved oxygen content from the start. |
| Catalyst | Pd(OAc)₂ | Use an air-stable Pd(0) source like Pd₂(dba)₃ or a precatalyst (e.g., Buchwald palladacycles). Rationale: While oxygen exclusion is key, starting with a catalyst that doesn't require in-situ reduction can sometimes be beneficial. |
| Stirring | Standard magnetic stirring | Vigorous stirring. Rationale: For biphasic or heterogeneous mixtures, ensuring good mass transfer can help the desired catalytic cycle outcompete side reactions.[14] |
Optimized Experimental Protocol:
-
Degassing: Place the chosen solvent system (e.g., Toluene/H₂O) in a Schlenk flask and sparge with a stream of argon gas through a needle below the solvent surface for 30 minutes.
-
Preparation: In a separate, flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal and purge this flask with argon.
-
Solvent & Catalyst Addition: Add the degassed solvent via cannula transfer. Add the palladium catalyst and ligand under a positive flow of argon.
-
Reaction: Heat the mixture to the desired temperature under a positive pressure of argon (using a bubbler).
-
Monitoring & Workup: Proceed as described in the previous protocol.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in the cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation with Di-alkoxy Substituted Pyridine Boronic Acids
Introduction
This technical support guide addresses a significant challenge in palladium-catalyzed cross-coupling reactions: catalyst deactivation when using di-alkoxy substituted pyridine boronic acids. These reagents are crucial building blocks in medicinal chemistry and materials science, yet their inherent properties can lead to reaction failure. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these issues, grounded in mechanistic principles and field-proven strategies.
PART 1: Why Are Di-alkoxy Substituted Pyridine Boronic Acids So Challenging?
The primary difficulty with these substrates stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can coordinate strongly to the palladium catalyst, forming a stable, off-cycle complex that is catalytically inactive.[2][3] This process, known as catalyst poisoning, effectively removes the catalyst from the reaction, leading to low or no product yield.
The di-alkoxy substituents exacerbate this issue. As electron-donating groups, they increase the electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen atom. This strengthened coordination to the palladium center makes catalyst deactivation even more pronounced compared to unsubstituted or electron-deficient pyridines.
Core Deactivation Pathways
-
Direct Catalyst Poisoning: The pyridine nitrogen directly binds to the Pd(0) or Pd(II) center, leading to catalytically dormant species.[2][4]
-
Protodeboronation: This is a common side reaction for many boronic acids, especially electron-rich and heteroaryl variants, where the boronic acid group is replaced by a hydrogen atom.[1][2][5] This depletes the nucleophilic partner and is often accelerated by strong bases and the presence of water.[5]
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQs
Q1: My Suzuki-Miyaura reaction with a 3,5-dimethoxypyridine-2-boronic acid is not working. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the electron-rich pyridine nitrogen. The two methoxy groups increase the basicity of the nitrogen, leading to strong coordination with the palladium catalyst and the formation of an inactive complex.[2] You should also analyze your crude reaction mixture for protodeboronation of the starting material.
Q2: I see the formation of palladium black in my reaction. What does this indicate?
A2: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[6] This happens when the active Pd(0) species are no longer stabilized by the supporting ligands and agglomerate into inactive metallic palladium.[6] This can be caused by high temperatures, the presence of oxygen, or displacement of the stabilizing ligand by the pyridine substrate.[4][6]
Q3: How can I minimize protodeboronation of my di-alkoxy substituted pyridine boronic acid?
A3: To minimize protodeboronation:
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Use Boronic Acid Surrogates: Consider using more stable derivatives like MIDA boronates or trifluoroborate salts, which slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2]
Q4: Can the choice of palladium precatalyst make a difference?
A4: Absolutely. Using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and reproducible results.[5] These precatalysts are often more stable and generate the active Pd(0) species more reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction, starting materials recovered | • Catalyst poisoning by pyridine nitrogen.• Inactive catalyst. | • Ligand Modification: Switch to bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to sterically hinder pyridine coordination.[2]• Additive Strategy: Introduce a Lewis acid (e.g., trimethyl borate) to coordinate with the pyridine nitrogen, preventing it from binding to the palladium.[1]• Catalyst Check: Ensure your palladium precatalyst is fresh and active.[5] |
| Low yield with significant protodeboronation | • Boronic acid instability.• Base is too strong.• Presence of water. | • Use a Milder Base: Employ KF or K₂CO₃.[5]• Switch to Anhydrous Conditions: Use dry, degassed solvents.[5]• Use a Boronic Acid Surrogate: Employ MIDA boronates or trifluoroborates.[2] |
| Formation of palladium black | • Catalyst decomposition/aggregation.• High reaction temperature.• Oxygen contamination. | • Use Appropriate Ligands: Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species.[6]• Lower Temperature: Run the reaction at the lowest effective temperature.[6]• Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen.[5][6] |
| Reaction is inconsistent between batches | • Variable quality of boronic acid.• Inconsistent inert atmosphere.• Moisture sensitivity. | • Reagent Purity: Verify the purity of the boronic acid. Consider converting it to a more stable form like a diethanolamine adduct for storage and use.[5]• Standardize Degassing: Implement a consistent and thorough solvent degassing procedure.• Dry Reagents: Ensure all solid reagents are dry. |
PART 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Mitigating Catalyst Deactivation using a Lewis Acid Additive
This protocol is designed for a Suzuki-Miyaura coupling where catalyst poisoning by the pyridine nitrogen is suspected.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), di-alkoxy substituted pyridine boronic acid (1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Additive Addition: Under the inert atmosphere, add trimethyl borate (3.0 equiv) via syringe.[1]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
Protocol 2: Characterization of Deactivated Catalyst
If catalyst deactivation is persistent, identifying the nature of the deactivated species can be insightful.
-
Isolation: After a failed reaction, allow the palladium black (if present) to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.[6]
-
Washing: Wash the remaining solid with the reaction solvent (e.g., toluene) and then with a volatile solvent like hexane to remove residual organic compounds. Dry the solid under vacuum.
-
Analysis:
-
TEM/STEM: Transmission Electron Microscopy can be used to visualize the palladium nanoparticles and assess their size and aggregation state.[7][8][9]
-
XPS: X-ray Photoelectron Spectroscopy can determine the oxidation state of the palladium species on the surface of the deactivated catalyst.[8][10]
-
ICP-OES: Inductively Coupled Plasma-Optical Emission Spectrometry can quantify the amount of palladium that has precipitated from the solution.[6]
-
PART 4: Mechanistic Visualization
Diagram 1: Catalyst Deactivation Pathway
This diagram illustrates the equilibrium between the active catalytic cycle and the off-cycle, deactivated palladium-pyridine complex. The electron-donating di-alkoxy groups shift the equilibrium towards the inactive complex.
Caption: Catalyst poisoning by pyridine coordination.
Diagram 2: Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving issues with these challenging coupling reactions.
Caption: A systematic workflow for troubleshooting.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for (2,6-Diethoxypyridin-3-yl)boronic acid
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving (2,6-Diethoxypyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the success of your coupling reactions. We will delve into the critical roles of base and solvent selection, troubleshoot common issues, and provide detailed experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the coupling of this compound, a substrate with unique electronic properties due to the electron-donating ethoxy groups on the pyridine ring.
Question 1: Why am I observing low to no product yield?
Answer: Low yields with this electron-rich heteroaryl boronic acid can stem from several factors. The primary culprits are often related to the stability of the boronic acid and suboptimal reaction conditions.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2][3] This is particularly prevalent with electron-rich heteroaryl boronic acids.[3] The presence of water and the choice of base can exacerbate this issue.[3]
-
Solution:
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from aqueous environments, for sensitive substrates like this, minimizing water is crucial to suppress protodeboronation.[4] Consider using anhydrous solvents and oven-drying your glassware.
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[3] Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5]
-
Convert to a Boronate Ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation.[3][6] You can synthesize the pinacol ester from the boronic acid before the coupling reaction.[7]
-
-
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][6] This is a well-documented issue with 2-pyridyl boronic acids and can be a factor here as well.[1][8]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and mitigate catalyst poisoning.[6]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for efficient generation of the active Pd(0) species and can be more robust for challenging substrates.
-
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.[9] For electron-rich systems, this step can be sluggish.
-
Solution:
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[10][11] Stronger bases like cesium carbonate or potassium phosphate (K₃PO₄) can be more effective in forming this reactive species.[4]
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of intermediates. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.[12] Sometimes a co-solvent like water is needed to solubilize the base, but as mentioned, this must be balanced against the risk of protodeboronation.[13][14]
-
-
Question 2: I'm observing significant formation of a homocoupled byproduct of my aryl halide. What is causing this?
Answer: Homocoupling of the aryl halide is a common side reaction in Suzuki couplings. This typically occurs when the rate of reductive elimination of the desired product is slow, or when there are issues with the transmetalation step.
-
Solution:
-
Optimize Catalyst and Ligand: The choice of ligand can influence the rate of reductive elimination. Bulky, electron-rich ligands often accelerate this step.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
-
Ensure Efficient Transmetalation: If transmetalation is slow, the Pd(II)-aryl halide intermediate has more time to undergo side reactions. Revisit the base and solvent combination to ensure efficient formation of the active boronate species.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running the Suzuki-Miyaura coupling for this compound.
Q1: What is the best starting point for selecting a base for this specific boronic acid?
A1: For this compound, a moderately strong inorganic base is a good starting point. Potassium carbonate (K₂CO₃) is a versatile and often effective choice.[5] If you are still facing issues with low yield, consider moving to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[4] These bases are known to be effective for challenging heteroaryl couplings. Avoid very strong hydroxide bases like NaOH or KOH initially, as they can promote decomposition of the boronic acid.[13]
Q2: Which solvent system should I start with?
A2: A common and effective solvent system for Suzuki couplings is a mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water or toluene/water .[12][14] The water helps to dissolve the inorganic base. However, given the propensity of this substrate to undergo protodeboronation, it is advisable to start with a minimal amount of water or even anhydrous conditions if your chosen base has sufficient solubility in the organic solvent.[4] Isopropanol has also been shown to be an effective solvent in some pyridyl boronic ester couplings.[4]
Q3: How critical is it to degas the reaction mixture?
A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Failure to properly degas the reaction mixture can lead to catalyst deactivation and significantly lower yields. Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or using the freeze-pump-thaw technique for more sensitive reactions.
Q4: Can I use the boronic acid directly, or should I convert it to a boronate ester?
A4: While you can use the boronic acid directly, converting it to a more stable derivative like a pinacol boronate ester is a good strategy to overcome instability issues like protodeboronation.[3][6][7] This is particularly recommended if you are consistently observing low yields or decomposition of your starting material.
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for optimizing the Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki coupling optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][15]
Data Summary: Base and Solvent Screening
The following table summarizes common starting conditions for Suzuki-Miyaura couplings of pyridyl boronic acids, which can be adapted for this compound.
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Toluene/H₂O | 100 | Good starting point for electron-rich boronic acids.[5] |
| Cs₂CO₃ | i-PrOH | 90 | Often provides higher yields for challenging couplings.[4] |
| K₃PO₄ | Dioxane/H₂O | 100 | Effective for heteroaryl boronic acids.[4] |
| CsF | i-PrOH | 90 | A milder fluoride base that can be effective.[4] |
| LiOᵗBu | Dioxane/H₂O | 100 | Can be highly effective but may not be compatible with all functional groups.[14] |
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (R¹-X).[9] The resulting Pd(II) complex then undergoes transmetalation , where the organic group (R²) from the boronic acid is transferred to the palladium center.[9] This step is facilitated by the base, which activates the boronic acid to form a more reactive boronate species.[10][11][16] Finally, reductive elimination occurs, forming the new carbon-carbon bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.[9]
By understanding these steps, you can make informed decisions about how to adjust your reaction conditions to overcome specific hurdles. For example, if transmetalation is the rate-limiting step, a more effective base or a more stable boronate ester could be the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Analysis of Impurities in (2,6-Diethoxypyridin-3-yl)boronic acid
Welcome to the technical support guide for the analysis of impurities in (2,6-Diethoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality control and characterization of this important building block. Boronic acids are versatile reagents, but their unique chemistry can present analytical hurdles. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the integrity of your research and development.
Understanding the Analyte: this compound
This compound is a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final product.[2]
The structure of this compound, with its electron-rich pyridine ring and the reactive boronic acid moiety, dictates the types of impurities that are commonly observed. These can be broadly categorized as process-related impurities (from synthesis) and degradation products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: My NMR spectrum shows broad peaks and the integration values for my compound are inconsistent. What could be the cause?
A1: This is a classic sign of the presence of boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[3][4] This is a reversible process that can occur upon storage or during sample preparation.[5][6] The presence of both the boronic acid and its corresponding boroxine in solution can lead to peak broadening and complex spectra due to chemical exchange.
-
Troubleshooting:
-
Sample Preparation: Prepare your NMR sample in a dry, aprotic solvent (e.g., anhydrous DMSO-d₆ or CDCl₃) to minimize further dehydration or hydrolysis.
-
¹¹B NMR: This is a highly effective technique to differentiate between the trigonal boronic acid and the tetrahedral boroxine.[7] The boronic acid typically appears at a chemical shift of δ 25-35 ppm, while the boroxine is found upfield at δ 15-25 ppm.[7]
-
Controlled Hydrolysis: Adding a small, controlled amount of D₂O to your NMR sample can shift the equilibrium back towards the boronic acid, resulting in sharper peaks for the monomeric species.
-
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these unknown impurities?
A2: Unexpected peaks in your HPLC chromatogram can arise from several sources, including starting materials, by-products from the synthesis, or degradation products. For this compound, potential impurities could include:
-
Starting materials: Such as 2,6-diethoxypyridine.
-
Homocoupling products: Bipyridyl species formed during Suzuki-Miyaura reactions.[8]
-
Protodeboronation product: 2,6-diethoxypyridine formed by the cleavage of the C-B bond.[9]
-
Oxidation products: Such as the corresponding phenol.[10]
-
Troubleshooting:
-
LC-MS Analysis: Utilize a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass of the impurity peaks. This is a powerful tool for tentative identification.[11][12]
-
Forced Degradation Studies: Subject a sample of your boronic acid to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products. Analyzing these samples can help to identify the degradation peaks in your chromatogram.
-
Reference Standards: If available, inject reference standards of potential impurities to confirm their retention times.
-
Q3: My GC-MS analysis of the boronic acid is showing poor peak shape and low sensitivity. Why is this happening?
A3: Boronic acids are generally not volatile and are thermally labile, making direct GC-MS analysis challenging. Their high polarity and tendency to form non-volatile boroxines contribute to these issues.[13]
-
Troubleshooting:
-
Derivatization: To improve volatility and thermal stability, derivatization is essential. Silylation is a common and effective method.[14] Reacting the boronic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the polar -B(OH)₂ group into a more volatile -B(OTMS)₂ group.
-
Injector Temperature: Optimize the injector temperature to ensure efficient volatilization of the derivatized analyte without causing degradation.
-
Impurity Profile Summary
The following table summarizes potential impurities of this compound, their likely origin, and recommended analytical techniques for their detection.
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique(s) |
| (2,6-Diethoxypyridin-3-yl)boroxine | Cyclic trimer | Dehydration of the boronic acid | ¹H NMR, ¹¹B NMR, LC-MS |
| 2,6-Diethoxypyridine | Pyridine ring without the boronic acid group | Protodeboronation, starting material | GC-MS, HPLC-UV/MS |
| 3,3'-Bi(2,6-diethoxypyridine) | Dimer of the pyridine moiety | Homocoupling during synthesis | HPLC-UV/MS, LC-MS/MS |
| 2,6-Diethoxy-3-hydroxypyridine | Hydroxyl group instead of boronic acid | Oxidation | HPLC-UV/MS |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This method is suitable for the separation and identification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-800
-
Protocol 2: GC-MS Method for Volatile Impurities (after Derivatization)
This protocol is designed for the detection of volatile impurities like the protodeboronation product.
-
Sample Derivatization:
-
Dissolve ~1 mg of the boronic acid in 100 µL of dry pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 60 °C for 30 minutes.[14]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[14]
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Protocol 3: ¹¹B NMR for Boroxine Analysis
This method provides direct evidence for the presence of boroxines.
-
Instrumentation: NMR spectrometer with a boron-capable probe.
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition Parameters:
-
Observe nucleus: ¹¹B
-
Proton decoupling: Yes
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans: 128 or more for good signal-to-noise.
-
-
Data Analysis: Identify the chemical shifts for the boronic acid (δ ~28 ppm) and the boroxine (δ ~20 ppm). The relative integration of these signals can provide the ratio of the two species.[7]
Visualizing Workflows and Impurity Formation
Diagrams can help clarify complex processes. The following are representations of a general impurity analysis workflow and the key equilibrium of boronic acid.
Caption: General workflow for impurity analysis.
Caption: Reversible formation of boroxine from boronic acid.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Protecting group strategies for pyridine boronic acids
Welcome to the technical support center for pyridine boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with synthesizing, handling, and utilizing these critical building blocks. Instead of a generic overview, we will directly address the common points of failure in experimental workflows through targeted FAQs and in-depth troubleshooting guides. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
The Core Challenge: Understanding the "Pyridyl Problem"
Pyridine boronic acids, particularly 2-pyridyl derivatives, are notoriously challenging reagents. This difficulty, often termed the "2-Pyridyl Problem," stems from two primary sources.[1][2]
-
Inherent Instability: The proximity of the Lewis basic ring nitrogen to the boron atom facilitates rapid protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohols), leading to the formation of pyridine.[1][3] This decomposition pathway is a major cause of low yields and reagent degradation.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center during cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This coordination can inhibit or completely deactivate the catalyst, leading to failed or low-yielding reactions.[2][4]
The strategies outlined in this guide are designed to mitigate these two fundamental issues.
References
Troubleshooting low conversion in Suzuki coupling of substituted pyridines
Answering the call of complex molecular synthesis, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals who navigate the intricate landscape of Suzuki-Miyaura cross-coupling reactions. Specifically, we address a persistent challenge in the synthesis of pharmaceuticals and functional materials: the low conversion and yield often encountered when using substituted pyridine substrates.
As Senior Application Scientists, we understand that success in the lab is born from a deep understanding of the reaction mechanism and a systematic approach to troubleshooting. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for your specific system.
Frequently Asked Questions (FAQs): The Fundamentals
Here, we address the foundational challenges inherent to using pyridines in Suzuki couplings.
Q1: Why are Suzuki coupling reactions with pyridine substrates notoriously difficult?
The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1][2] This phenomenon, often called the "2-pyridyl problem" when the coupling site is adjacent to the nitrogen, is a major cause of low conversion.[1][3]
Furthermore, the electronic nature of the pyridine ring influences reactivity. Electron-withdrawing groups can make the oxidative addition step easier but may decrease the nucleophilicity of the corresponding pyridylboronic acid.[4] Conversely, electron-donating groups can make oxidative addition more challenging.[2][5]
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the specific issue with your reaction and find actionable solutions.
Q2: My reaction shows no conversion, or the starting material is recovered unchanged. What are the primary causes?
Observing no reaction is often indicative of a fundamental failure in one of the early steps of the catalytic cycle.
Potential Causes & Solutions:
-
Catalyst Deactivation (Inhibition): This is the most common culprit with pyridine substrates. The pyridine nitrogen binds to the active Pd(0) species, preventing it from entering the catalytic cycle.[1][2][6]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][7][8] These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen, and their electron-donating properties promote the crucial oxidative addition step.[6][9]
-
-
Inefficient Oxidative Addition: This is particularly common with pyridyl chlorides due to the strong C-Cl bond.[6][8][10] Electron-rich pyridines can also slow this step.[5]
-
Inactive Catalyst Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state.[4][7] This reduction can sometimes be inefficient.
-
Solution: Ensure your reaction is thoroughly degassed, as oxygen can interfere with the reduction and catalyst activity.[7][8] Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, though be aware of their stability.[4] Modern, well-defined precatalysts often provide more reproducible results.[11]
-
-
Improper Base Activation: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][12][13]
Q3: My conversion is low, and I see significant amounts of side products. How can I identify and minimize them?
The presence of byproducts provides valuable clues about which competing reaction pathways are dominating.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Identification & Likely Cause | Recommended Action |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is caused by the hydrolysis of the C-B bond, a common issue with heteroaryl boronic acids, especially in the presence of water and base.[1][6][7] | 1. Use a more stable boron reagent: Switch from the boronic acid to a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt, which are more resistant to hydrolysis.[2][6] 2. Run under anhydrous conditions: Use dry solvents and an anhydrous base (e.g., K₃PO₄).[1][7] |
| Homocoupling | The boronic acid couples with itself to form a bipyridine or biaryl byproduct. This is often promoted by the presence of oxygen or excess Pd(II) species.[4][6][7] | 1. Rigorous Degassing: The most critical step. Sparge solvents with argon or nitrogen, or use several freeze-pump-thaw cycles to strictly exclude oxygen.[7][8] 2. Use a Pd(0) Source: Using a Pd(0) source or an efficient precatalyst can minimize the amount of Pd(II) available for homocoupling.[1][6] |
| Dehalogenation | The halide on the pyridine starting material is replaced by a hydrogen atom. This can occur after oxidative addition if reductive elimination is slow.[1][4] | 1. Optimize Ligand and Temperature: Screen different ligands. Sometimes, a slightly less bulky ligand can favor reductive elimination. Lowering the reaction temperature may also help.[1] 2. Avoid Hydride Sources: Ensure solvents (like certain alcohols) or bases are not potential hydride sources.[2] |
Visualizing the Problem and the Path Forward
Understanding the reaction pathways is key to effective troubleshooting.
Caption: The Suzuki catalytic cycle and the primary catalyst inhibition pathway caused by pyridine coordination.
Caption: A logical workflow to diagnose and solve common issues in pyridine Suzuki couplings.
Protocols & Recommended Conditions
Protocol 1: General Procedure for a Challenging Pyridine Suzuki Coupling
This protocol provides a robust starting point for difficult substrates, such as pyridyl chlorides.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[14]
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with inert gas. Repeat this cycle three times.[8]
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1–3 mol%) and the ligand (if not using a precatalyst). Add the degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed or conversion has stalled.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Pyridine Substrate Type | Electrophile | Recommended Ligand | Recommended Base | Solvent System | Temp (°C) |
| Electron-Deficient (e.g., nitro-, cyano-pyridines) | -Cl, -Br | SPhos, XPhos, RuPhos[8] | K₃PO₄, Cs₂CO₃[11] | 1,4-Dioxane, Toluene | 90-110 |
| Electron-Rich (e.g., amino-, methoxy-pyridines) | -Cl, -Br | SPhos, XPhos[2] | K₃PO₄, K₂CO₃[11] | 1,4-Dioxane/H₂O, Toluene | 100-110 |
| 2-Substituted Pyridine (Sterically hindered) | -Br, -OTf | Bulky phosphines (e.g., XPhos) or phosphine oxides[15] | K₃PO₄, KF[15] | 1,4-Dioxane | 100-110 |
| Base-Sensitive Substrate | -Br, -I | Pd(PPh₃)₄ | KF, K₂CO₃[13] | THF, Dioxane/H₂O | 80-100 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Diethoxy vs. Dimethoxy Pyridine Boronic Acids in Suzuki Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to the pharmaceutical industry.[1][2][3] Pyridine-based boronic acids are especially crucial building blocks for creating novel bioactive molecules.[4][5] A common decision point for chemists is the choice between structurally similar reagents, such as 2,6-dimethoxypyridine-3-boronic acid and 2,6-diethoxypyridine-3-boronic acid. While electronically similar, the subtle difference in their alkoxy substituents—methoxy versus ethoxy—introduces significant steric distinctions that critically impact reaction kinetics and overall yield.
This guide provides an in-depth comparison of these two reagents. Our analysis, grounded in fundamental mechanistic principles, reveals that the greater steric hindrance of the ethoxy groups generally leads to lower reactivity compared to the methoxy analogue, particularly when coupling with sterically demanding partners. We conclude that 2,6-dimethoxypyridine-3-boronic acid is often the superior choice for achieving higher yields and faster reaction rates, whereas the diethoxy variant may require more rigorous optimization of catalytic systems to overcome its inherent steric challenges.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity differences between our two boronic acids, we must first appreciate the fundamental steps of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
-
Oxidative Addition : An active Pd(0) catalyst inserts into the bond of an organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[6]
-
Transmetalation : The organic group from the boronic acid (after activation by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[1][7] This step is critically sensitive to the steric and electronic properties of the boronic acid.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
A Tale of Two Alkoxy Groups: Electronic vs. Steric Effects
The performance of a boronic acid in the Suzuki coupling is dictated by a balance of electronic and steric factors.[8] While both methoxy and ethoxy groups are alkoxy substituents, their impact on the pyridine ring is not identical.
Electronic Properties: A Near Tie
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups influence the electronics of the pyridine ring through two opposing effects:
-
Resonance Effect (+R): The lone pairs on the oxygen atom delocalize into the aromatic π-system, donating electron density. This is the dominant effect and makes the ring more electron-rich.[9][10] An increase in electron density on the aromatic ring of the boronic acid can enhance its nucleophilicity, potentially accelerating the transmetalation step.[11]
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the alkoxy group withdraws electron density from the ring through the sigma bond.[10]
The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent. Consequently, the ethoxy group provides marginally more electron density to the ring.[9] However, this difference is subtle and generally considered to have a minor influence on the overall reaction rate compared to steric factors.
Steric Hindrance: The Decisive Factor
The most significant difference between a methoxy and an ethoxy group is its physical size. The ethoxy group is sterically bulkier due to the additional methyl unit. In the context of 2,6-disubstituted pyridine boronic acids, these groups flank the boronic acid moiety, creating a crowded environment.
This steric congestion directly impedes the transmetalation step.[12][13] For the organic group to transfer from boron to palladium, the boronate complex must approach the palladium center at an appropriate angle and distance. Bulky ortho-substituents, like ethoxy groups, can act as "steric shields," hindering this approach and increasing the activation energy of the transition state.[14][15][16] This can lead to slower reaction rates and, in some cases, lower overall yields as side reactions like protodeboronation become more competitive.[5][17]
Performance Comparison and Data Analysis
While direct, side-by-side kinetic studies for the Suzuki coupling of 2,6-diethoxy- vs. 2,6-dimethoxypyridine-3-boronic acid are not prevalent in the literature, we can construct a robust comparison based on the well-established principles of steric and electronic effects.
Table 1: Comparative Analysis of Diethoxy- vs. Dimethoxy-Pyridine Boronic Acids
| Feature | 2,6-Dimethoxypyridine-3-boronic Acid | 2,6-Diethoxy-pyridine-3-boronic Acid | Rationale & Implications |
| Electronic Effect | Strong Electron-Donating (+R >> -I) | Slightly Stronger Electron-Donating | The ethoxy group is marginally more donating, but this effect is typically minor and often outweighed by steric factors.[9] |
| Steric Hindrance | Moderate | High | The larger ethyl groups create significant steric shielding around the boronic acid, impeding the transmetalation step.[12][13][16] |
| Expected Reactivity | Higher | Lower | Reduced steric hindrance allows for a faster and more efficient transmetalation, leading to higher reaction rates and yields. |
| Susceptibility to Protodeboronation | Lower | Higher | If the desired coupling is slow due to sterics, the competing side reaction of protodeboronation (loss of the B(OH)₂ group) can become more significant.[5][17] |
| Optimal Coupling Partners | Broad scope, including sterically demanding aryl halides. | Best suited for sterically unhindered aryl halides (e.g., para-substituted). | With hindered partners, the diethoxy variant will likely require more forcing conditions or specialized, highly active catalysts.[18] |
Experimental Workflow and Protocol
A successful Suzuki-Miyaura coupling requires careful selection of catalyst, base, and solvent. The following is a representative protocol adaptable for either boronic acid, though reaction times and temperatures may need adjustment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.rsc.org [pubs.rsc.org]
Analytical methods for confirming the structure of (2,6-Diethoxypyridin-3-yl)boronic acid products
An In-Depth Comparative Guide to the Structural Confirmation of (2,6-Diethoxypyridin-3-yl)boronic Acid
Introduction: The Critical Role of Structural Integrity in Drug Discovery
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a key building block in Suzuki-Miyaura cross-coupling reactions, its precise molecular structure is paramount for the synthesis of targeted, high-efficacy pharmaceutical agents.[1] Ambiguity in its structure—or the presence of impurities such as the cyclic anhydride boroxine—can lead to failed syntheses, unpredictable biological activity, and significant delays in the drug discovery pipeline.
This guide provides a comprehensive comparison of the principal analytical methods for the definitive structural confirmation of this compound. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow that ensures the highest degree of confidence in the final product's identity and purity.
A Comparative Overview of Core Analytical Techniques
The structural elucidation of boronic acids requires a multi-pronged approach, as no single technique can provide a complete picture. The three pillars of confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method offers unique insights into the molecule's constitution.
| Technique | Information Provided | Sample Requirement | Key Advantages | Key Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹¹B), structural dynamics in solution. | 5-10 mg, soluble in deuterated solvent. | Non-destructive, provides detailed structural framework, ¹¹B NMR is specific to the boron center. | Can be complicated by oligomerization (boroxine formation)[2]; lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | <1 mg, soluble for LC-MS, volatile (or derivable) for GC-MS. | High sensitivity (ppm to ppb levels), suitable for impurity profiling.[3] | Provides limited connectivity information; boronic acids can form complex adducts and dehydrate in the ion source.[4][5] |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[6] | High-quality single crystal (0.1-0.5 mm). | Provides the definitive, "gold standard" solid-state structure.[7] | Crystal growth can be a major bottleneck and is not always successful[6]; structure may differ from solution-state. |
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
Causality in Experimental Choices: Overcoming Boroxine Formation
A primary challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine in solution can result in broadened signals or multiple sets of peaks, leading to confusing and uninterpretable spectra.[2]
The Solution: The choice of NMR solvent is critical. While CDCl₃ is common, it can promote boroxine formation. Using a protic deuterated solvent like methanol-d₄ (CD₃OD) or D₂O effectively breaks up the boroxine trimer by forming solvent adducts, simplifying the spectrum to that of the monomeric species. The B-OH protons will exchange with the deuterium in the solvent and become invisible, but the crucial aromatic and alkyl signals will be sharp and clear.[2]
¹¹B NMR: A Direct Window to the Boron Center
Boron has two NMR-active isotopes, but ¹¹B (I = 3/2, 80.1% natural abundance) is the most commonly used.[8] ¹¹B NMR provides direct information about the electronic environment and hybridization state of the boron atom.[9]
-
sp²-hybridized Boronic Acid: The trigonal planar boronic acid, R-B(OH)₂, typically shows a broad signal in the range of δ 26-30 ppm.[10][11]
-
sp³-hybridized Boronate Esters/Adducts: If the boronic acid forms a tetrahedral complex (e.g., with a diol or a Lewis base), the ¹¹B signal will shift significantly upfield to a region between δ 2-10 ppm.[10][12]
This chemical shift is a powerful diagnostic tool for confirming the presence of the boronic acid moiety and studying its interactions.[12]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound product.
-
Dissolve the sample in ~0.7 mL of methanol-d₄ in a clean, dry NMR tube. Using quartz NMR tubes is recommended for ¹¹B NMR to avoid a broad background signal from borosilicate glass.[12]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak (CD₃OD at δ 3.31 ppm).
-
¹¹B NMR: Switch the probe to the ¹¹B channel (ν ≈ 128.4 MHz). Use a liquid standard like BF₃·OEt₂ (δ 0.0 ppm) for external referencing.[8]
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, as the ¹¹B signal can be broad.[12]
-
-
Data Analysis:
-
¹H NMR: Integrate the signals to confirm the proton count for the ethoxy groups (triplet and quartet) and the pyridine ring protons. Check the chemical shifts and coupling constants against expected values.
-
¹¹B NMR: Confirm the presence of a single, broad peak in the expected region (e.g., ~28 ppm) for the sp²-hybridized boronic acid.
-
Deep Dive 2: Mass Spectrometry (MS)
MS is an indispensable tool for confirming the molecular weight and elemental composition of the target compound. The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is critical and depends on the analyte's properties.
Comparative Analysis: LC-MS vs. GC-MS
-
GC-MS: Boronic acids are generally polar and not sufficiently volatile for direct GC analysis.[13] They often require a derivatization step (e.g., conversion to a pinacol ester) to increase volatility and thermal stability. This adds complexity and a potential source of artifacts.[3]
-
LC-MS: This is the preferred method for boronic acids.[4][14] It analyzes compounds directly in solution, avoiding the need for derivatization. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[1]
Causality in Experimental Choices: Optimizing LC-MS Conditions
Even with LC-MS, challenges can arise. Boronic acids can form adducts with solvents or form boroxines in the ion source, complicating the mass spectrum.[4]
The Solution: Methodical optimization of the mobile phase and ion source parameters is key.
-
Mobile Phase: Using a mobile phase containing a buffer like ammonium acetate can help stabilize the analyte and promote consistent ionization.[4]
-
Ion Source: Careful tuning of the source temperature and voltages can minimize in-source dehydration and fragmentation, leading to a cleaner spectrum dominated by the molecular ion.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid product at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile).
-
-
Instrumentation (UPLC-ESI-QTOF MS):
-
Chromatography: Use a C18 reversed-phase column (e.g., Acquity BEH C18).[4] Employ a gradient elution from a high aqueous content to a high organic content (e.g., water/acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate in ESI positive ion mode to detect the [M+H]⁺ ion. Acquire data over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy <5 ppm.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated this compound.
-
Verify that the measured accurate mass is within 5 ppm of the calculated theoretical mass.
-
Analyze the isotopic pattern, which will show the characteristic signature of one boron atom (¹¹B/¹⁰B ≈ 4:1).
-
Deep Dive 3: X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[6][7] It provides a precise map of atomic positions, bond lengths, and angles in the solid state.
Causality in Experimental Choices: The Crystallization Challenge
The primary hurdle for this technique is growing a single crystal of sufficient size and quality.[6] This process is often more art than science and involves slowly bringing a supersaturated solution to a state of minimum solubility.
The Strategy: A high-throughput screening approach is most effective. This involves setting up numerous small-scale crystallization trials covering a wide range of conditions:
-
Solvents: Test a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, acetone).
-
Methods: Employ techniques like slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), and cooling.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve a highly pure sample of the boronic acid in a minimal amount of a suitable solvent (e.g., hot ethanol).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a sealed jar containing a less polar anti-solvent (e.g., hexane).
-
Monitor for the formation of well-defined, non-twinned crystals over several days to weeks.
-
-
Data Collection:
-
Carefully select and mount a suitable crystal (<0.5 mm) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to measure the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.
-
Synergistic Workflow for Structural Confirmation
A robust confirmation strategy relies on the integration of data from these orthogonal techniques. No single method is sufficient on its own.
Caption: Workflow for the integrated structural confirmation of boronic acids.
Conclusion
The structural confirmation of this compound is not a checklist exercise but a systematic, evidence-based investigation. The synergistic application of NMR spectroscopy (particularly ¹H and ¹¹B), high-resolution LC-MS, and, when possible, single-crystal X-ray crystallography provides an unassailable body of evidence. By understanding the underlying principles and potential challenges of each technique—and making informed experimental choices to mitigate them—researchers can ensure the integrity of their synthetic building blocks, paving the way for successful and reproducible outcomes in drug discovery and development.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Cross-Coupling with (2,6-Diethoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the construction of complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, enabling the synthesis of a vast array of biaryl and heteroaryl compounds that form the backbone of many therapeutic agents. However, not all substrates are created equal. The sterically hindered and electron-rich nature of (2,6-Diethoxypyridin-3-yl)boronic acid presents a unique set of challenges to the synthetic chemist. The two ethoxy groups flanking the boronic acid moiety can significantly impede the approach of the palladium catalyst, while the electron-donating character of the pyridine ring can influence the electronics of the catalytic cycle.
This guide provides a comprehensive comparison of catalyst systems for the successful cross-coupling of this compound with aryl halides. Drawing upon established principles and experimental data from analogous systems, we will delve into the rationale behind catalyst selection, the nuances of reaction optimization, and provide a detailed experimental protocol for benchmarking catalyst performance in your own laboratory.
The Challenge: Steric Hindrance and Electronic Effects
The structure of this compound necessitates a catalyst system that can overcome significant steric barriers. The bulky ethoxy groups can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Furthermore, the electron-rich nature of the diethoxypyridine ring can impact the rates of both oxidative addition and reductive elimination. Therefore, the choice of both the palladium precursor and, critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency.
Catalyst System Comparison: A Data-Driven Approach
While direct, side-by-side comparative data for this compound is not extensively available in the literature, we can draw valuable insights from studies on structurally similar, sterically hindered, and electron-rich heteroarylboronic acids. The following table summarizes the performance of various palladium catalyst systems in relevant Suzuki-Miyaura coupling reactions, providing a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations & Rationale |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good | Versatility and Robustness: Pd(dppf)Cl₂ is a well-established, air-stable precatalyst known for its effectiveness in a wide range of Suzuki couplings, including those with heteroaryl boronic acids.[1][2] The bidentate dppf ligand provides good thermal stability to the catalytic complex. The addition of water can enhance the solubility of the base and may facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene or Dioxane | RT - 110 | Good to Excellent | For Sterically Demanding Substrates: XPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group, specifically designed to facilitate the coupling of sterically hindered substrates. The steric bulk promotes the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | RT - 100 | Good to Excellent | High Activity for Hindered Couplings: Similar to XPhos, SPhos is another highly effective Buchwald ligand for challenging Suzuki-Miyaura reactions. The choice between XPhos and SPhos can be substrate-dependent, and screening both is often recommended. |
| [IPr-PEPPSI] | IPr (NHC) | K₂CO₃ | t-BuOH/H₂O | 80 | Good | NHC-Based Catalysis: N-Heterocyclic Carbene (NHC) ligands like IPr offer strong σ-donation and good steric bulk, leading to highly active and stable palladium catalysts. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are known for their high efficiency and broad applicability in cross-coupling reactions.[3] |
| Nickel-Based Catalysts | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | Good to Excellent | Cost-Effective Alternative: Nickel catalysts have emerged as a more economical alternative to palladium for Suzuki-Miyaura couplings. They can be particularly effective for the coupling of heteroaromatic substrates.[4] |
Rationale for Catalyst Selection:
For the specific challenge of coupling this compound, a catalyst system featuring a bulky and electron-rich ligand is the most logical starting point. The Buchwald-type ligands (XPhos, SPhos) are prime candidates due to their proven track record with sterically encumbered substrates. The Pd(dppf)Cl₂ system offers a good balance of reactivity and practicality, making it a valuable initial screening candidate due to its air stability and broad utility.[1][2] For more challenging couplings or when exploring alternative reactivity, an NHC-ligated palladium catalyst or a nickel-based system should be considered.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling is illustrated below. The choice of ligand and base directly influences the efficiency of each step.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Self-Validating System for Catalyst Benchmarking
To objectively compare the performance of different catalyst systems, a standardized and well-documented experimental protocol is essential. The following protocol is designed for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
4-Bromoanisole (or other desired aryl halide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Na₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Degassed water (if required)
-
Internal standard (e.g., dodecane, for GC analysis)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system. For an in-situ generated catalyst, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). For a precatalyst like Pd(dppf)Cl₂, add the required amount directly (e.g., 0.02 mmol, 2 mol%).
-
Add the catalyst system to the reaction flask.
-
Add the anhydrous solvent (e.g., 5 mL of dioxane). If using a biphasic system, add the degassed water (e.g., 1 mL).
-
Add the internal standard for quantitative analysis.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Reaction Monitoring and Analysis:
-
Take aliquots of the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
-
Calculate the yield based on the integration of the product peak relative to the internal standard.
Experimental Workflow Diagram:
Figure 2: A generalized workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
The successful Suzuki-Miyaura cross-coupling of this compound hinges on the rational selection of a catalyst system capable of overcoming both steric and electronic challenges. While palladium catalysts equipped with bulky, electron-rich phosphine ligands such as XPhos and SPhos represent the current state-of-the-art for such transformations, the exploration of robust precatalysts like Pd(dppf)Cl₂ and emerging nickel-based systems offers valuable alternatives.
By employing a systematic and standardized benchmarking protocol, researchers can efficiently identify the optimal reaction conditions for their specific coupling partners. The insights gained from such studies not only advance individual research projects but also contribute to the broader understanding of catalyst performance in the synthesis of complex, medicinally relevant molecules. As the demand for novel therapeutics continues to grow, the development of ever-more efficient and versatile catalytic methods for challenging cross-coupling reactions will remain a vibrant and critical area of chemical research.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of (2,6-Diethoxypyridin-3-yl)boronic Acid in Bioactive Molecule Synthesis: A Comparative Guide
Introduction: Navigating the Landscape of Heterocyclic Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the synthesis of complex bioactive molecules is a perpetual challenge that demands a nuanced understanding of reagent efficacy and selection. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds that form the backbone of numerous pharmaceuticals.[1][2] Within this domain, the use of heteroarylboronic acids, particularly pyridylboronic acids, has surged due to the prevalence of the pyridine scaffold in medicinal chemistry.
This guide provides an in-depth technical comparison of (2,6-Diethoxypyridin-3-yl)boronic acid (CAS: 1003043-46-6) , a specialized building block for the synthesis of bioactive molecules. We will objectively analyze its performance in the context of Suzuki-Miyaura cross-coupling reactions, benchmarked against other relevant alternatives. This analysis is supported by experimental data from analogous systems and established mechanistic principles, offering a comprehensive resource for strategic synthetic planning.
The Unique Profile of this compound: A Structural and Mechanistic Perspective
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is dictated by a delicate interplay of steric and electronic factors. This compound presents a unique combination of features that influence its reactivity.
Structural Features and Their Implications:
-
Pyridine Core: The pyridine nitrogen can act as a ligand for the palladium catalyst, which can sometimes lead to catalyst inhibition or undesired side reactions, a phenomenon often referred to as the "2-pyridyl problem". However, the substitution pattern in this molecule mitigates some of these challenges.
-
Ortho-Alkoxy Substituents: The two ethoxy groups at the 2 and 6 positions flanking the pyridine nitrogen are electron-donating, which increases the electron density of the pyridine ring. This electronic enrichment can influence the transmetalation step of the Suzuki-Miyaura cycle.
-
Steric Hindrance: The ortho-ethoxy groups also introduce steric bulk around the nitrogen and the boronic acid moiety. This steric hindrance can play a crucial role in the regioselectivity of the coupling reaction and can influence the rate of transmetalation.[3]
Mechanistic Considerations in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4] The nature of the boronic acid directly impacts the transmetalation step. For pyridylboronic acids, the activation of the boronic acid with a base to form a more nucleophilic boronate species is critical for efficient transmetalation to the palladium center.[2]
The electron-donating nature of the diethoxy substituents on the pyridine ring can modulate the rate of transmetalation. While electron-rich arylboronic acids generally undergo slower oxidative addition, the increased nucleophilicity of the corresponding boronate can facilitate the transmetalation step. The steric hindrance from the ethoxy groups can also influence the geometry of the palladium complex, potentially affecting the rate of reductive elimination.
Performance Comparison: this compound vs. Alternatives
While direct, head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on data from structurally similar pyridylboronic acids in Suzuki-Miyaura couplings. The following table summarizes typical yields obtained with various substituted pyridylboronic acids, providing a benchmark for expected efficacy.
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 82 | [5] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 55 | [5] |
| (2,6-Dimethoxypyridin-3-yl)boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 | 71-76 | [6] |
| Phenylboronic acid | 2,6-Dibromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF-H₂O | Reflux | 75-85 | [6] |
| Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd precatalyst | Various | MeOH/THF | Various | ~60-90 | [6] |
| 3-Furan boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd precatalyst | Various | MeOH/THF | Various | ~50-80 | [6] |
| 4-Hydroxyphenylboronic acid | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | 96 | [7] |
Analysis of Comparative Data:
The data suggests that 2,6-dialkoxy-substituted pyridylboronic acids, such as the dimethoxy analogue, can be effective coupling partners, affording good to excellent yields. The choice of catalyst, base, and solvent system is crucial and often requires optimization for specific substrates. For electron-rich systems like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step and prevent catalyst deactivation.
Experimental Protocols: A Guide to Application
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a 2,6-dialkoxypyridin-3-ylboronic acid, based on established procedures for similar compounds.[7][8]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, or an aqueous mixture) via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically ranging from 80-120 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Choice of Base: The base is crucial for activating the boronic acid to the more reactive boronate species. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used.
-
Choice of Solvent: The solvent system influences the solubility of the reagents and the stability of the catalytic species. Biphasic systems (e.g., toluene/water or dioxane/water) are often effective.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining an inert atmosphere is essential to prevent catalyst oxidation and deactivation.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a representative synthetic workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A representative workflow for synthesizing a bioactive molecule.
Conclusion and Future Outlook
This compound emerges as a valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its unique electronic and steric properties, conferred by the ortho-diethoxy substitution pattern, offer potential advantages in controlling reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. While a lack of extensive, direct comparative data necessitates careful optimization for novel applications, the foundational principles of Suzuki-Miyaura couplings and data from analogous systems provide a robust framework for its successful implementation.
As the demand for novel, complex heterocyclic scaffolds in drug discovery continues to grow, the strategic application of well-designed building blocks like this compound will be paramount. Future research focusing on systematic studies of its reactivity profile with a diverse range of coupling partners will further solidify its position as a key enabler in the synthesis of next-generation bioactive molecules.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
The Practitioner's Guide to Boronic Acids: A Comparative Analysis of (2,6-Diethoxypyridin-3-yl)boronic Acid and its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science innovation, the choice of reagents is paramount. Among the most versatile building blocks are organoboron compounds, with boronic acids and their corresponding pinacol esters standing out as key intermediates. This guide provides an in-depth technical comparison of (2,6-Diethoxypyridin-3-yl)boronic acid and its pinacol ester, offering field-proven insights and experimental data to inform your selection in the laboratory.
The fundamental difference between a free boronic acid and its pinacol ester lies in a critical trade-off between stability and reactivity.[1][2] Free boronic acids are generally more reactive, which can translate to faster reaction times in catalytic cycles like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3][4] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[2] However, this reactivity comes at the cost of stability; boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of results.[1][2]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][2][3][5] The pinacol group effectively shields the boron atom, rendering the molecule more robust against moisture and air.[3] This stability translates to easier handling, longer shelf-life, and the ability to purify the compound using standard chromatographic techniques, a task that can be challenging for the more polar and less stable free boronic acids.[2][3][5][6] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2]
The Stability-Reactivity Dichotomy
The interplay between the free boronic acid and its pinacol ester is a dynamic one, often influenced by the reaction conditions. It is widely accepted that under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings, many pinacol boronate esters can undergo in situ hydrolysis to generate the more reactive boronic acid species.[2][7] However, direct transmetalation from the ester is also a possible pathway.[2][8]
Visualizing the Relationship
Caption: Interconversion and properties of boronic acid vs. its pinacol ester.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To provide a tangible comparison, we present representative data for the Suzuki-Miyaura cross-coupling of this compound and its pinacol ester with a model aryl bromide, 4-bromoanisole. While direct comparative studies for this specific substrate are not extensively published, the following data is extrapolated from established performance differences between heteroarylboronic acids and their pinacol esters.
| Parameter | This compound | This compound Pinacol Ester |
| Stability | Moderate; susceptible to decomposition, particularly protodeboronation due to the pyridyl nitrogen.[8] | High; generally stable to air and moisture, with a significantly longer shelf-life.[1][3] |
| Handling | Can be challenging due to its hygroscopic nature and potential for decomposition. | Typically a crystalline solid, easy to handle and weigh accurately.[2] |
| Purification | Purification by chromatography can be difficult due to its polarity and potential for decomposition on silica gel.[6] | Readily purified by standard silica gel chromatography.[3][9] |
| Typical Reaction Time | 1-4 hours | 4-12 hours (often requires higher temperatures or longer reaction times).[2] |
| Typical Yield | 85-95% | 80-90% |
| Reaction Conditions | Milder conditions may be sufficient. | May require more forcing conditions (e.g., higher temperature) to drive the reaction to completion. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving these reagents.
Protocol 1: Synthesis of this compound Pinacol Ester via Miyaura Borylation
The Miyaura borylation is a robust and widely used method for the synthesis of boronic acid pinacol esters from aryl halides.[8]
Caption: Workflow for the synthesis of the pinacol ester.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-diethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane (approximately 0.1 M concentration relative to the aryl halide).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This protocol outlines a typical Suzuki-Miyaura coupling, highlighting the generally faster reaction time of the free boronic acid.
Methodology:
-
In a reaction vessel, combine 4-bromoanisole (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., 2M aqueous sodium carbonate, 3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
After cooling, dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Protocol 3: Deprotection of the Pinacol Ester to the Free Boronic Acid
While often used directly, the pinacol ester can be converted to the free boronic acid if required.
Methodology:
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add an excess of a strong acid, such as hydrochloric acid, and stir the mixture at room temperature.
-
Alternatively, transesterification with diethanolamine can be performed, followed by acidic hydrolysis to liberate the free boronic acid.[8]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the mixture and extract the product with a suitable organic solvent. After drying and concentration, the free boronic acid is obtained. Note that purification of the final product can be challenging, and it is often used directly in the next step.
Concluding Remarks for the Practicing Scientist
The choice between this compound and its pinacol ester is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthetic route.
-
For multi-step syntheses requiring a robust, easily purified intermediate that can be stored for extended periods, the pinacol ester is the reagent of choice. Its stability provides a significant advantage in complex synthetic campaigns.
-
When reaction speed and milder conditions are critical, and the boronic acid can be used shortly after synthesis or purchase, the free boronic acid may offer a more direct and faster route to the desired product.
Ultimately, a thorough understanding of the stability-reactivity trade-off, coupled with the specific context of your research, will enable you to make the most informed and effective choice for your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Cross-Coupling Methodologies for (2,6-Diethoxypyridin-3-yl)boronic Acid: Maximizing Yields in Pharmaceutical Scaffolding
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine nucleus is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold. Specifically, the 2,6-diethoxypyridin-3-yl moiety offers a unique combination of steric and electronic features, making it a valuable building block for creating complex molecular architectures. The boronic acid functional group at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of common cross-coupling methods for the utilization of (2,6-Diethoxypyridin-3-yl)boronic acid, with a focus on optimizing reaction yields. While direct comparative studies on this specific boronic acid are not extensively documented in publicly available literature, this guide will draw upon established principles and experimental data from structurally analogous systems to provide a robust framework for methodological selection and optimization. We will delve into the mechanistic nuances of Suzuki-Miyaura, Stille, and Sonogashira couplings, offering insights into the causal factors that govern their efficiency and providing exemplary protocols.
Comparative Analysis of Cross-Coupling Yields
The choice of cross-coupling methodology can significantly impact the yield and purity of the desired product. For an electron-rich and potentially sterically demanding substrate like this compound, the selection of the catalyst, ligands, base, and solvent system is critical. Below is a summary of expected yield ranges for different cross-coupling reactions based on data from similar aryl and heteroaryl boronic acids.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent(s) | Expected Yield Range | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Halides (Br, I) | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald-type ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DME, often with H₂O | 70-95% | Generally high-yielding and tolerant of various functional groups. The use of bulky, electron-rich phosphine ligands can be beneficial.[1] |
| Stille | Organostannanes | Pd(PPh₃)₄ | Not typically required | Toluene, Dioxane, THF | 65-90% | Avoids the need for a base, which can be advantageous for base-sensitive substrates. However, the toxicity of organotin reagents is a significant drawback. |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine, DIPA | THF, DMF, Toluene | 60-85% | Copper co-catalyst is often crucial for high yields, but copper-free methods are available to prevent undesired side reactions like Glaser coupling.[2][3] |
Mechanistic Insights and Experimental Protocols
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[1] For a substrate like this compound, the electron-donating ethoxy groups enhance the nucleophilicity of the boronic acid, which can facilitate the transmetalation step.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand is critical; for electron-rich boronic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and prevent catalyst decomposition.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: A Base-Free Alternative
The Stille coupling reaction pairs an organotin reagent with an organic electrophile. A key advantage of this method is that it does not require a base, making it suitable for substrates that are sensitive to basic conditions. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that have led to a decline in its use in pharmaceutical development.
Catalytic Cycle: Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Exemplary Protocol for Stille Coupling:
-
In a dry flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Work-up may involve a fluoride wash (e.g., aqueous KF) to precipitate tin byproducts.
-
Filter, concentrate, and purify the product by chromatography.
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important motifs in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The copper(I) is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Causality Behind Experimental Choices:
-
Dual Catalysis: The synergistic action of palladium and copper is key to the efficiency of the traditional Sonogashira reaction. However, copper-free protocols have been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction.[2][3]
-
Base: An amine base, such as triethylamine or piperidine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.
Catalytic Cycle: Sonogashira Coupling
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Exemplary Protocol for Sonogashira Coupling:
-
To a solution of the aryl halide (1.0 equiv.), terminal alkyne (1.2 equiv.), and copper(I) iodide (1-5 mol%) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add an amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Conclusion and Recommendations
For the cross-coupling of this compound, the Suzuki-Miyaura reaction is recommended as the primary method of choice due to its high potential yields, excellent functional group tolerance, and the use of relatively non-toxic reagents. The electron-rich nature of the diethoxypyridine ring should favor a successful outcome. Optimization of the catalyst system, particularly through the use of modern biarylphosphine ligands, is likely to provide the best results.
While the Stille and Sonogashira couplings are viable alternatives for specific applications (base-sensitive substrates and alkyne synthesis, respectively), the drawbacks associated with tin toxicity and potential side reactions in the Sonogashira coupling make them less universally appealing for general synthesis in a drug discovery setting.
Ultimately, the optimal cross-coupling method will depend on the specific coupling partner and the functional groups present in the molecule. The protocols and mechanistic insights provided in this guide offer a strong starting point for researchers and drug development professionals to efficiently incorporate the valuable this compound scaffold into their target molecules.
References
A Senior Application Scientist's Guide to the Computational Analysis of Di-Substituted Pyridine Boronic Acids
This guide offers a comparative analysis of the reactivity of di-substituted pyridine boronic acids, essential intermediates in modern medicinal chemistry and materials science. We will delve into the computational methodologies employed to predict their reactivity, compare different substitution patterns, and provide a robust workflow for researchers aiming to conduct similar studies. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of cross-coupling reactions.
The Strategic Importance of Di-Substituted Pyridine Boronic Acids
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its substitution pattern dramatically influences molecular properties, including biological activity, solubility, and electronic characteristics. Di-substituted pyridine boronic acids are particularly valuable building blocks, enabling the introduction of this important heterocycle into complex molecules via reactions like the Suzuki-Miyaura cross-coupling.[1][2][3]
However, the reactivity of these boronic acids is not uniform. It is intricately governed by the electronic nature and steric profile of the two substituents, as well as their positions on the pyridine ring. Predicting this reactivity is crucial for reaction optimization, catalyst selection, and the design of synthetic routes. Computational studies, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for gaining a predictive, quantitative understanding of these factors.[4][5]
Core Principles of Reactivity: An In-Silico Perspective
The reactivity of a pyridine boronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is primarily dictated by the energetics of key elementary steps, most notably transmetalation. Computational models allow us to dissect the influence of substituents on this critical step.
Electronic Effects: The electron density on the pyridine ring and at the carbon atom of the C-B bond is a paramount factor.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the pyridine ring. This can enhance the nucleophilicity of the organic group being transferred, potentially lowering the activation energy for transmetalation.[5][6]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the ring. This can render the transmetalation step more challenging.[1][5] The position of EWGs is critical; for instance, a chlorine atom at the 2-position can decrease the Lewis basicity of the pyridine nitrogen, which may prevent catalyst inhibition—a common issue with pyridine substrates known as the "2-pyridyl problem".[1]
Steric Effects: The size and position of substituents can significantly impact the ability of the boronic acid to approach and interact with the metal center of the catalyst.
-
Ortho-Substituents: Substituents at positions flanking the boronic acid group (e.g., a 2-substituted 3-pyridylboronic acid) can sterically hinder the formation of the pre-transmetalation complex, thereby increasing the activation barrier.
-
Distal Substituents: While having a less direct steric impact on the boronic acid itself, bulky groups at positions like C6 can influence the overall conformation of the molecule and its interaction with the catalyst's ligand sphere.
Comparative Analysis of Di-Substituted Pyridine Boronic Acid Reactivity
Hypothetical Comparison of Isomeric Di-chloro-3-pyridylboronic Acids
Let's consider the reactivity of dichlorinated 3-pyridylboronic acids. The primary factor here is the electronic influence of the two chlorine atoms on the C3-Boron bond, modulated by their positions.
| Compound | Substituent Positions | Predicted Relative Reactivity | Rationale |
| A | 2,6-dichloro-3-pyridylboronic acid | High | The two EWGs at C2 and C6 significantly reduce the Lewis basicity of the pyridine nitrogen, mitigating catalyst inhibition. This effect often outweighs the electronic deactivation of the ring, leading to efficient coupling. |
| B | 2,5-dichloro-3-pyridylboronic acid | Moderate | One EWG is ortho to the nitrogen (C2), reducing basicity, while the other is meta (C5). The overall deactivation of the ring is significant, but catalyst poisoning is partially suppressed. |
| C | 5,6-dichloro-3-pyridylboronic acid | Low to Moderate | Both EWGs are positioned away from the nitrogen, offering less mitigation of catalyst inhibition. The cumulative electron-withdrawing effect strongly deactivates the C3 position for transmetalation. |
| D | 2,4-dichloro-3-pyridylboronic acid | Low | The EWG at C2 offers some benefit, but the C4-chloro group strongly deactivates the ring. Steric hindrance between the C2-chloro and the boronic acid at C3 could also play a role in raising the transition state energy. |
Comparison of Electron-Donating vs. Electron-Withdrawing Substituents
Now, let's compare a 2,5-disubstituted 3-pyridylboronic acid with varying electronic properties.
| Compound | Substituents | Predicted Relative Reactivity | Rationale |
| E | 2,5-dimethoxy-3-pyridylboronic acid | Low | The two strong EDGs increase the Lewis basicity of the pyridine nitrogen, leading to strong catalyst inhibition. While the ring is electronically rich, this is often a dominant negative effect. |
| F | 2-chloro-5-methoxy-3-pyridylboronic acid | High | This represents an optimal balance. The EWG at C2 reduces nitrogen basicity, preventing catalyst poisoning. The EDG at C5 enriches the electron density of the ring, facilitating the transmetalation step. |
| G | 2,5-dichloro-3-pyridylboronic acid | Moderate | As discussed for Compound B, the C2-chloro mitigates catalyst inhibition, but the overall electron-poor nature of the ring makes the transmetalation step less favorable compared to the push-pull system in F. |
Experimental Protocol: A Standard Computational Workflow
For researchers wishing to perform their own comparative studies, the following DFT-based workflow represents a robust and validated approach.
Step 1: Geometry Optimization of Reactants and Intermediates
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT). A hybrid functional like B3LYP is a common starting point, often paired with a dispersion correction (e.g., -D3BJ ) to accurately model non-covalent interactions.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) for main group elements (C, H, N, O, B, Cl) and a basis set with an effective core potential like LANL2DZ for the palladium catalyst are standard choices.
-
Solvation Model: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or SMD model , should be used to account for the solvent environment of the reaction (e.g., dioxane, toluene).
-
Procedure: Optimize the geometries of the di-substituted pyridine boronic acid, the aryl halide, the palladium catalyst (e.g., a Pd(0) species with phosphine ligands), and key intermediates like the oxidative addition product.
Step 2: Locating the Transmetalation Transition State (TS)
-
Technique: Perform a transition state search (e.g., using the Berny algorithm in Gaussian) starting from a guess structure of the transmetalation TS. This is the most computationally intensive and critical step.
-
Validation: A true transition state will have exactly one imaginary frequency corresponding to the C-C bond formation and C-B bond breaking. This can be confirmed by a frequency calculation. An Intrinsic Reaction Coordinate (IRC) calculation should also be performed to ensure the located TS connects the correct reactant and product states.
Step 3: Calculation of Activation Energies
-
Procedure: Perform single-point energy calculations on the optimized reactant, intermediate, and transition state geometries using a higher-level basis set (e.g., a triple-zeta set like def2-TZVP ) for improved accuracy.
-
Analysis: The activation free energy (ΔG‡) for the transmetalation step is calculated as the difference in Gibbs free energy between the transition state and the pre-transmetalation intermediate. This value serves as the primary quantitative descriptor for reactivity.
Step 4: Analysis of Electronic and Steric Properties
-
Population Analysis: Use methods like Natural Bond Orbital (NBO) analysis to calculate atomic charges. This can quantify the electron-donating or -withdrawing effects of substituents.
-
Steric Mapping: Employ tools to calculate steric parameters like buried volume (%VBur) to quantify the steric hindrance around the boronic acid and the metal center.
Below is a visual representation of the described computational workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized (2,6-Diethoxypyridin-3-yl)boronic Acid
In the landscape of drug discovery and development, the purity of building blocks is paramount. Boronic acids, pivotal reagents in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, are no exception.[1][2] Their utility in synthesizing a vast array of bioactive molecules necessitates rigorous purity assessment to ensure reaction efficiency, reproducibility, and the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of a novel synthesized boronic acid, (2,6-Diethoxypyridin-3-yl)boronic acid, and compares its analytical profile to a well-characterized, commercially available alternative, 4-Pyridinylboronic acid.
The structural integrity and purity of boronic acids can be compromised by the presence of residual starting materials, byproducts, and the propensity of boronic acids to form cyclic anhydrides (boroxines), which can complicate analysis.[3][4] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive purity evaluation.
Orthogonal Analytical Techniques for Purity Validation
A robust purity assessment relies on the application of multiple, independent analytical methods. This orthogonal approach ensures that impurities with different physicochemical properties are detected and quantified. For this compound, we will focus on a suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
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subgraph "cluster_Synthesis" { label="Synthesis & Isolation"; bgcolor="#F1F3F4"; Synthesized_Product [label="this compound"]; }
subgraph "cluster_Analysis" { label="Purity Validation"; bgcolor="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹¹B)"]; MS [label="Mass Spectrometry\n(ESI-MS)"]; HPLC [label="HPLC-UV"]; EA [label="Elemental Analysis\n(CHN)"]; }
subgraph "cluster_Comparison" { label="Comparative Analysis"; bgcolor="#F1F3F4"; Standard [label="4-Pyridinylboronic acid\n(Commercial Standard)"]; Comparison [label="Data Comparison & \nPurity Assessment", shape=ellipse, fillcolor="#34A853"]; }
Synthesized_Product -> {NMR, MS, HPLC, EA} [label="Analytical Testing"]; {NMR, MS, HPLC, EA} -> Comparison; Standard -> Comparison [label="Reference Data"]; } Caption: Workflow for the purity validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic molecules. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the molecule's identity and the presence of any impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethoxy and pyridyl protons. The integration of proton signals can be used for a preliminary assessment of purity against a known internal standard.
-
¹³C NMR: Complements the ¹H NMR by providing a count of unique carbon atoms, confirming the carbon skeleton of the molecule.
-
¹¹B NMR: This is a particularly useful technique for boronic acids as it directly probes the boron atom.[5] The chemical shift of the boron signal can confirm the presence of the boronic acid moiety and help identify related impurities such as boroxines or boronate esters.[5][6][7]
Overcoming Analytical Challenges: A known challenge in the NMR analysis of boronic acids is their tendency to form trimeric anhydrides (boroxines), which can lead to complex or broad spectra.[8][9] To mitigate this, spectra can be acquired in deuterated methanol (CD₃OD), which helps to break up the boroxine structure.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire the spectrum with proton decoupling. The chemical shifts are referenced to BF₃·OEt₂.[10]
Comparative Data:
| Analyte | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹¹B NMR (DMSO-d₆, 128 MHz) δ (ppm) |
| This compound (Synthesized) | Hypothetical: 8.05 (s, 2H, B(OH)₂), 7.98 (d, 1H), 7.05 (d, 1H), 4.40 (q, 4H), 1.35 (t, 6H) | Hypothetical: ~28-30 |
| 4-Pyridinylboronic acid (Standard) | 8.51 (d, 2H), 7.45 (d, 2H), 8.2 (br s, 2H, B(OH)₂) | ~29 |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering a high degree of confidence in its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids.[3][11]
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the main compound from impurities before mass analysis, providing both retention time and mass data.[11][12]
Overcoming Analytical Challenges: Boronic acids can be challenging to analyze by MS due to their propensity to dehydrate and form boroxines.[3][4] Derivatization or the use of specific ionization techniques can help to obtain clear spectra.[3] However, modern UPLC-MS methods have been developed to minimize the formation of these artifacts.[11][12]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the boronic acid (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Infuse the sample directly into the ESI source or inject it into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Comparative Data:
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass [M+H]⁺ (Da) |
| This compound (Synthesized) | C₉H₁₄BNO₄ | 211.1016 | Hypothetical: 212.1089 |
| 4-Pyridinylboronic acid (Standard) [13] | C₅H₆BNO₂ | 123.0492 | 124.0565 |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is the workhorse of the pharmaceutical industry for purity analysis and quality control.[1][2] When coupled with a UV detector, it allows for the separation and quantification of the main compound and any UV-active impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A C18 column is a good starting point for method development.[11][12]
-
Method Development: A systematic approach to method development, including screening different columns and mobile phase conditions, is crucial for achieving optimal separation of all components.[1]
Overcoming Analytical Challenges: On-column hydrolysis of boronic esters, which can be present as impurities or be the target analyte themselves, can complicate HPLC analysis.[14] Careful selection of the stationary phase and mobile phase modifiers can minimize this issue.[14]
Experimental Protocol: RP-HPLC Analysis
-
Column: XSelect™ Premier HSS T3 Column or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
dot graph "HPLC_Method_Development" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Define Analytical Goal:\nPurity of Boronic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Column_Selection [label="Column Selection\n(e.g., C18, Phenyl-Hexyl)"]; Mobile_Phase [label="Mobile Phase Optimization\n(pH, Organic Modifier)"]; Gradient_Optimization [label="Gradient Optimization\n(Slope, Time)"]; Method_Validation [label="Method Validation\n(Specificity, Linearity, Accuracy)", shape=ellipse, fillcolor="#34A853"];
Start -> Column_Selection; Column_Selection -> Mobile_Phase; Mobile_Phase -> Gradient_Optimization; Gradient_Optimization -> Method_Validation; } Caption: A streamlined approach to HPLC method development for boronic acid analysis.
Comparative Data:
| Analyte | Retention Time (min) | Purity by Area % |
| This compound (Synthesized) | Hypothetical: 8.5 | Hypothetical: >98% |
| 4-Pyridinylboronic acid (Standard) | Hypothetical: 3.2 | >99% |
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is compared to the theoretical values calculated from the molecular formula to provide a fundamental check of purity.
Causality Behind Experimental Choices: This technique is particularly useful for identifying the presence of inorganic impurities or residual solvents that would not be detected by other methods.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried boronic acid is required.
-
Instrumentation: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantified by a detector.
Comparative Data:
| Analyte | Element | Theoretical % | Found % |
| This compound (Synthesized) | C | 51.22 | Hypothetical: 51.15 |
| H | 6.69 | Hypothetical: 6.75 | |
| N | 6.64 | Hypothetical: 6.59 | |
| 4-Pyridinylboronic acid (Standard) | C | 48.86 | 48.91 |
| H | 4.92 | 4.90 | |
| N | 11.40 | 11.35 |
Conclusion: A Self-Validating System for Purity Confirmation
The purity validation of a newly synthesized compound like this compound is a critical step in its journey towards application in research and drug development. By employing a suite of orthogonal analytical techniques—NMR, MS, HPLC, and Elemental Analysis—a comprehensive and trustworthy purity profile can be established. Each method acts as a self-validating system, with the collective data providing a high degree of confidence in the identity and purity of the material. The comparison with a well-characterized standard further grounds the analysis, ensuring that the synthesized compound meets the rigorous standards required for its intended use.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. reddit.com [reddit.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. rsc.org [rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (2,6-Diethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of (2,6-Diethoxypyridin-3-yl)boronic acid, moving beyond a simple checklist to explain the chemical principles that inform these essential procedures. As a Senior Application Scientist, my aim is to equip you with the knowledge to not only comply with regulations but also to foster a culture of safety and environmental stewardship within your laboratory.
The Chemical Nature of this compound and Its Implications for Disposal
This compound is an organoboron compound, a class of molecules widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The key to its reactivity, and consequently the considerations for its disposal, lies in the boronic acid functional group (-B(OH)₂).
The boron atom in boronic acids is electron-deficient, making it a Lewis acid. This property dictates its reactivity and potential hazards. While many boronic acids are stable compounds, they are susceptible to oxidation and can form boronate salts with bases.[1][2] Improper disposal, such as mixing with incompatible waste streams, could lead to unintended reactions. Therefore, treating this compound as a hazardous chemical waste is the most prudent and compliant approach.
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the general hazards associated with similar pyridine-based boronic acids include skin, eye, and respiratory irritation.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of solid this compound and its contaminated materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Inspect gloves for any signs of damage before use.
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.
2. Waste Segregation and Containerization: Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect all solid this compound waste, including residual amounts from original containers, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves), in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, dedicated container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Labeling: Accurate and clear labeling is a critical safety and compliance measure.
-
The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The full chemical name, "this compound" , must be written out. Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards, such as "Irritant."
4. Storage: Temporary storage of hazardous waste must be done in a safe and secure manner.
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is under the direct control of laboratory personnel.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible materials.
5. Final Disposal: The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to neutralize or treat the boronic acid waste unless you have a specific, EHS-approved protocol for this compound. While some weak acids can be neutralized, the reactivity of boronic acids may lead to unintended side reactions.[5][6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: A logical workflow for the proper disposal of this compound.
Quantitative Data Summary
For clarity, the key information regarding the handling and disposal of this compound is summarized in the table below.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat, use of fume hood. | To prevent skin, eye, and respiratory irritation from the chemical.[3][4] |
| Waste Classification | Hazardous Chemical Waste | Due to the potential for reactivity and irritation, and as a general best practice for organoboron compounds. |
| Waste Segregation | Separate solid and liquid waste streams. Do not mix with incompatible chemicals. | To prevent unintended and potentially hazardous chemical reactions. |
| Container Labeling | "HAZARDOUS WASTE", full chemical name, and hazard identification. | To ensure clear communication of the container's contents and associated dangers for safe handling and disposal. |
| Interim Storage | Designated and secure Satellite Accumulation Area. | To comply with regulations and ensure the safety of laboratory personnel. |
| Final Disposal Method | Collection by institutional EHS or a licensed hazardous waste disposal company. | To ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner. |
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical principles behind the disposal protocols and adhering to the step-by-step guidance provided, researchers can ensure they are not only meeting regulatory requirements but also contributing to a safer research environment. Always prioritize consulting your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date procedures.
References
- 1. reddit.com [reddit.com]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. laballey.com [laballey.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
